2'-Deoxyguanosine-13C10,15N5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C10H13N5O4 |
|---|---|
Molekulargewicht |
282.14 g/mol |
IUPAC-Name |
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChI-Schlüssel |
YKBGVTZYEHREMT-XEJNDJRBSA-N |
Isomerische SMILES |
[13CH2]1[13C@@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]2[15N]=[13C]([15NH][13C]3=O)[15NH2])[13CH2]O)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of 2'-Deoxyguanosine-13C10,15N5 in the Precise Quantification of Oxidative DNA Damage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of molecular biology and drug development, the accurate measurement of oxidative stress and its impact on genomic integrity is paramount. Oxidative damage to DNA, a fundamental consequence of cellular metabolism and exposure to exogenous agents, is implicated in a vast array of pathologies, including cancer, neurodegenerative disorders, and aging. One of the most abundant and mutagenic DNA lesions resulting from oxidative stress is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). The precise quantification of this adduct serves as a critical biomarker for assessing the level of oxidative DNA damage. This technical guide details the pivotal role of 2'-Deoxyguanosine-13C10,15N5, a stable isotope-labeled internal standard, in the highly sensitive and accurate measurement of 8-oxodG through isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Application: An Internal Standard for Isotope Dilution Mass Spectrometry
This compound is primarily utilized as an internal standard in mass spectrometry-based quantitative analysis. Its chemical structure is identical to the endogenous 2'-deoxyguanosine, except that all ten carbon atoms are replaced with the heavy isotope ¹³C, and all five nitrogen atoms are replaced with the heavy isotope ¹⁵N. This labeling renders it chemically indistinguishable from its unlabeled counterpart during sample preparation and chromatographic separation, yet easily differentiable by its increased mass in a mass spectrometer.
The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry. It is added to a biological sample at the very beginning of the sample preparation process. By tracking the ratio of the unlabeled analyte (8-oxodG) to the known amount of the labeled internal standard, researchers can correct for any loss of analyte that may occur during the extensive sample preparation steps, including DNA extraction, hydrolysis, and purification. Furthermore, it compensates for variations in instrument response, such as ion suppression effects in the mass spectrometer's ion source, leading to highly accurate and precise quantification.
Experimental Protocols
The quantification of 8-oxodG using this compound as an internal standard typically involves the following key steps: DNA extraction, enzymatic hydrolysis of DNA to its constituent deoxynucleosides, and subsequent analysis by LC-MS/MS.
Detailed Methodology for 8-oxodG Quantification
1. DNA Extraction and Purification:
-
DNA is isolated from cells or tissues using standard protocols or commercially available kits. It is crucial to minimize artifactual oxidation of guanine during this process. This can be achieved by including antioxidants and metal chelators, such as desferrioxamine and butylated hydroxytoluene, in the lysis and extraction buffers.
2. DNA Hydrolysis to Deoxynucleosides:
-
A known amount of the this compound internal standard is added to the purified DNA sample.
-
The DNA is then enzymatically digested to release the individual deoxynucleosides. A common and effective protocol is a one-step enzymatic hydrolysis:
-
Enzyme Mix: A cocktail of DNase I, phosphodiesterase I, and alkaline phosphatase in a Tris-HCl buffer (e.g., 80 mM Tris-HCl, 20 mM MgCl₂, pH 7.0).
-
Procedure: To 50 µg of DNA, add the enzyme mix and an antioxidant such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to a final concentration of approximately 1.5M to prevent in vitro oxidation.
-
Incubation: Incubate the mixture at 37°C for a minimum of 6 hours, or overnight, to ensure complete digestion. Some protocols may involve a sequential addition of enzymes with different incubation times. For example, an initial incubation with DNase I for 10 minutes, followed by the addition of phosphodiesterase I and alkaline phosphatase for a further 60 minutes.
-
3. Sample Clean-up (Optional but Recommended):
-
Following hydrolysis, the sample can be purified to remove enzymes and other interfering substances. This can be achieved through solid-phase extraction (SPE) or ultrafiltration.
4. LC-MS/MS Analysis:
-
The digested sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation: The deoxynucleosides are separated on a reverse-phase C18 column. A typical mobile phase consists of a gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometric Detection: The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode and set to perform multiple reaction monitoring (MRM). This highly specific detection method monitors the transition of the precursor ion to a specific product ion for both the analyte and the internal standard.
-
MRM Transitions:
-
8-oxodG: m/z 284.1 → 168.1 (corresponding to the protonated molecule fragmenting to the protonated 8-oxoguanine base)
-
[¹³C₁₀,¹⁵N₅]8-oxodG (from the internal standard): m/z 299.1 → 173.1 (corresponding to the protonated labeled molecule fragmenting to the protonated labeled 8-oxoguanine base)
-
-
5. Data Analysis:
-
The peak areas for both the endogenous 8-oxodG and the [¹³C₁₀,¹⁵N₅]8-oxodG internal standard are integrated.
-
A calibration curve is generated using known concentrations of unlabeled 8-oxodG and a fixed concentration of the internal standard.
-
The concentration of 8-oxodG in the sample is then calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve. The results are typically expressed as the number of 8-oxodG lesions per 10⁶ or 10⁷ unmodified deoxyguanosine residues.
Quantitative Data Presentation
The use of this compound in isotope dilution LC-MS/MS allows for highly sensitive and accurate quantification of 8-oxodG. The table below summarizes typical quantitative performance data from various studies.
| Parameter | Typical Value Range | Reference(s) |
| Limit of Detection (LOD) | 0.5 - 10 fmol on-column | [1] |
| Limit of Quantification (LOQ) | 1 - 25 fmol on-column | [2] |
| Recovery | 85% - 115% | [2] |
| Inter-day Precision (%RSD) | < 15% | [3] |
| Intra-day Precision (%RSD) | < 10% | [3] |
Note: The exact values can vary depending on the specific instrumentation, methodology, and matrix of the sample.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The quantification of 8-oxodG is not merely an analytical endpoint but provides crucial data for understanding cellular signaling in response to oxidative stress. The presence of 8-oxodG in DNA and its subsequent repair can trigger specific signaling cascades.
Caption: OGG1-mediated signaling pathway initiated by 8-oxodG.[4][5]
Caption: Experimental workflow for 8-oxodG quantification.[6][7][8]
Conclusion
This compound is an indispensable tool in molecular biology for the accurate and precise quantification of the oxidative DNA damage biomarker, 8-oxodG. Its use as an internal standard in isotope dilution LC-MS/MS provides the reliability required for demanding research and clinical applications. The detailed protocols and understanding of the associated signaling pathways outlined in this guide are intended to empower researchers and drug development professionals in their efforts to investigate the roles of oxidative stress in health and disease, and to develop novel therapeutic interventions. The robustness of this analytical approach ensures that the data generated is of the highest quality, forming a solid foundation for scientific discovery and innovation.
References
- 1. Simultaneous determination of 8-oxo-2'-deoxyguanosine and 8-oxo-2'-deoxyadenosine in DNA using online column-switching liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A serially coupled stationary phase method for the determination of urinary 8-oxo-7,8-dihydro-2′-deoxyguanosine by liquid chromatography ion trap tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopically labeled nucleoside, 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅. It details its chemical structure and properties, and explores its critical applications in advanced research, particularly in the fields of biomolecular NMR, mass spectrometry-based quantitative analysis, and metabolic studies. This document also includes detailed experimental protocols and workflows to facilitate its use in a laboratory setting.
Chemical Structure and Properties
2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ is a stable, non-radioactive, isotopically labeled version of the naturally occurring nucleoside, 2'-deoxyguanosine. In this molecule, all ten carbon atoms are replaced with their heavier isotope, carbon-13 (¹³C), and all five nitrogen atoms are replaced with nitrogen-15 (¹⁵N). This labeling results in a significant mass shift, making it an invaluable tool for a variety of analytical techniques.
The fundamental structure consists of a guanine base attached to a deoxyribose sugar moiety. The complete isotopic labeling provides a distinct mass signature and unique nuclear magnetic resonance properties, which are leveraged in its applications.
Table 1: Physicochemical Properties of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ and its Unlabeled Analog
| Property | 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ | 2'-Deoxyguanosine (Unlabeled) |
| Molecular Formula | ¹³C₁₀H₁₃¹⁵N₅O₄ | C₁₀H₁₃N₅O₄ |
| Molecular Weight | ~282.18 g/mol | 267.24 g/mol [1] |
| Appearance | White to off-white solid | White, crystalline powder |
| Storage Temperature | -20°C, protect from light | Room temperature |
| Isotopic Purity | Typically ≥98 atom % for both ¹³C and ¹⁵N | Not applicable |
| Chemical Purity | Typically ≥95-98% | ≥98% |
Key Applications in Research and Drug Development
The unique properties of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ make it a powerful tool in several areas of biomedical research and drug development.
Biomolecular NMR Spectroscopy
Isotopic labeling with ¹³C and ¹⁵N is a cornerstone of modern biomolecular NMR spectroscopy. It allows for the unambiguous assignment of resonances in complex spectra of DNA and DNA-protein complexes. The large one-bond ¹J(¹³C-¹⁵N), ¹J(¹³C-¹H), and ¹J(¹⁵N-¹H) coupling constants, along with the distinct chemical shifts of the labeled nuclei, are utilized in a variety of multidimensional NMR experiments (e.g., HSQC, HMBC) to elucidate the three-dimensional structure and dynamics of nucleic acids.
Quantitative Mass Spectrometry and DNA Damage Studies
2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS) to accurately quantify DNA adducts and oxidative damage products, such as 8-oxo-2'-deoxyguanosine (8-OHdG).[2][3] The known concentration of the spiked labeled standard allows for precise quantification of the endogenous, unlabeled analyte, correcting for sample loss during preparation and variations in instrument response. This is crucial in toxicology studies, cancer research, and in assessing the efficacy of drugs that target DNA.
Metabolic Labeling and Flux Analysis
In metabolic studies, cells or organisms can be grown in media containing ¹³C and ¹⁵N labeled precursors. The incorporation of these isotopes into newly synthesized DNA can be traced and quantified using mass spectrometry or NMR. This allows researchers to study DNA synthesis and repair pathways, and to understand how these processes are affected by drugs or disease states. This is particularly relevant in cancer research, where understanding the metabolic reprogramming of tumor cells is a key area of investigation.
Experimental Protocols
Quantification of 8-oxo-2'-deoxyguanosine in DNA by Isotope Dilution LC-MS/MS
This protocol outlines a general procedure for the quantification of 8-oxo-dG, a marker of oxidative DNA damage, using 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ as an internal standard.
Materials:
-
DNA sample (from cells or tissue)
-
2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ (as internal standard)
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system (Triple Quadrupole)
-
C18 reverse-phase HPLC column
Procedure:
-
DNA Isolation: Isolate genomic DNA from the biological sample using a standard DNA extraction kit or protocol.
-
DNA Quantification: Accurately determine the concentration of the isolated DNA using a spectrophotometer or fluorometer.
-
Internal Standard Spiking: Add a known amount of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ to the DNA sample. The amount should be comparable to the expected amount of endogenous 2'-deoxyguanosine.
-
Enzymatic Hydrolysis:
-
Denature the DNA by heating at 100°C for 3 minutes, followed by rapid cooling on ice.
-
Add nuclease P1 and incubate at 37°C for 1 hour to digest the DNA into individual deoxynucleosides.
-
Add alkaline phosphatase and incubate at 37°C for 1 hour to remove the 5'-phosphate group.
-
-
Sample Cleanup: Centrifuge the hydrolyzed sample to pellet any undigested material. The supernatant contains the mixture of deoxynucleosides.
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the C18 column.
-
Separate the deoxynucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the unlabeled 2'-deoxyguanosine and 8-oxo-dG, and the labeled 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis: Calculate the concentration of 8-oxo-dG in the original DNA sample by comparing the peak area ratio of the unlabeled analyte to the labeled internal standard against a calibration curve.
General Protocol for 2D ¹H-¹³C HSQC NMR of a Labeled DNA Oligonucleotide
This protocol provides a general framework for acquiring a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum of a DNA oligonucleotide synthesized using 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ phosphoramidite.
Materials:
-
Lyophilized ¹³C,¹⁵N-labeled DNA oligonucleotide
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
D₂O (99.9%)
-
NMR spectrometer with a cryoprobe
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized DNA sample in the NMR buffer to the desired concentration (typically 0.1-1.0 mM).
-
Add D₂O to a final concentration of 5-10% for the lock signal.
-
Transfer the sample to a high-quality NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer and lock on the D₂O signal.
-
Tune and match the probe for ¹H, ¹³C, and ¹⁵N frequencies.
-
Optimize the shim currents to obtain a narrow and symmetrical water signal.
-
-
Acquisition of ¹H-¹³C HSQC Spectrum:
-
Load a standard 2D ¹H-¹³C HSQC pulse program.
-
Set the spectral widths for both the ¹H and ¹³C dimensions to cover the expected chemical shift ranges for the DNA sample.
-
Set the number of complex points in the direct (¹H) and indirect (¹³C) dimensions.
-
Set the number of scans per increment, the relaxation delay, and the acquisition time.
-
Calibrate the ¹H and ¹³C pulse widths.
-
Acquire the 2D spectrum.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., squared sine bell) in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectrum in both dimensions.
-
Reference the chemical shifts (e.g., using an internal standard like DSS).
-
Analyze the resulting spectrum to identify correlations between directly bonded protons and carbons.
-
Visualizing Workflows and Pathways
Experimental Workflow for DNA Adduct Quantification
Caption: Workflow for DNA adduct analysis using isotope dilution mass spectrometry.
General Workflow for Biomolecular NMR
Caption: General workflow for biomolecular NMR studies of labeled DNA.
2'-Deoxyguanosine in Oxidative Stress and Ras Signaling
The oxidized form of 2'-deoxyguanosine, 8-hydroxy-2'-deoxyguanosine (8-OHdG), is not only a marker of oxidative DNA damage but is also implicated in cellular signaling pathways. Specifically, 8-OHdG has been shown to modulate the activity of the small GTPase Ras, a key regulator of cell proliferation, differentiation, and survival.[4] Imbalances in the cellular pool of deoxynucleotides, including 2'-deoxyguanosine triphosphate (dGTP), can also impact Ras signaling.[4][5]
Caption: Role of 8-OHdG in modulating the Ras signaling pathway.
Conclusion
2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ is an indispensable tool for modern biomedical research and drug development. Its applications in NMR spectroscopy provide high-resolution structural and dynamic information about nucleic acids and their complexes. In the realm of quantitative mass spectrometry, it enables highly accurate and precise measurements of DNA damage and modifications, which is critical for understanding disease pathogenesis and evaluating therapeutic interventions. As research continues to unravel the intricate roles of nucleic acids in cellular processes, the utility of isotopically labeled compounds like 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ will undoubtedly continue to expand.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 2’-Deoxy guanosine nucleotides alter the biochemical properties of Ras - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅: An Essential Tool for DNA Damage and Repair Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅, a stable isotope-labeled internal standard crucial for the accurate quantification of oxidative DNA damage. This document details commercially available sources, experimental protocols for its application, and the biological pathways it helps to elucidate.
Commercial Suppliers and Product Specifications
Several reputable suppliers offer 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ and its phosphate derivatives. The choice of supplier and product form will depend on the specific experimental requirements, such as the need for the nucleoside, monophosphate, or triphosphate form for various biochemical assays. The following table summarizes the key quantitative data from prominent commercial suppliers.
| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Format |
| Sigma-Aldrich | 2′-Deoxyguanosine-¹³C₁₀,¹⁵N₅ 5′-monophosphate disodium salt solution | - | ≥98 atom % | ≥95% (CP) | 100 mM in 5mM Tris HCl / H₂O |
| Cambridge Isotope Laboratories, Inc. | 2′-Deoxyguanosine·H₂O (¹³C₁₀, 98%; ¹⁵N₅, 96-98%) | CNLM-3900-CA-PK | ¹³C, 98%; ¹⁵N, 96-98% | 95% | Neat (Solid) |
| MedChemExpress | 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ monohydrate | HY-113333S | - | >98% | Solid |
| Eurisotop | 2'-DEOXYGUANOSINE 5'-TRIPHOSPHATE, AMMONIUM SALT (¹³C₁₀, 98%; ¹⁵N₅, 96-98%) | CNLM-6221-CA | ¹³C, 98%; ¹⁵N, 96-98% | >90% (in solution) | Solution |
Core Application: Quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG)
The primary application of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ is as an internal standard for the accurate quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) by isotope dilution mass spectrometry. 8-oxo-dG is a major product of oxidative DNA damage and serves as a critical biomarker for oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. The use of a stable isotope-labeled internal standard is essential to correct for sample loss during extraction, purification, and analysis, as well as for variations in ionization efficiency in the mass spectrometer, thereby ensuring high accuracy and precision.
Experimental Protocol: Quantification of 8-oxo-dG in DNA by LC-MS/MS
This protocol outlines a general procedure for the quantification of 8-oxo-dG in a biological sample using 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ as an internal standard.
DNA Isolation
DNA must be isolated from cellular or tissue samples with care to prevent artifactual oxidation of guanine.
-
Reagents: DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit), antioxidants (e.g., deferoxamine).
-
Procedure:
-
Homogenize tissue or lyse cells according to the kit manufacturer's protocol.
-
Incorporate an antioxidant like deferoxamine into the lysis buffer to chelate metal ions and prevent in vitro oxidation.
-
Follow the manufacturer's instructions for DNA binding, washing, and elution.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
DNA Hydrolysis
The isolated DNA is enzymatically digested to its constituent nucleosides.
-
Reagents:
-
2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ internal standard solution of known concentration.
-
Nuclease P1
-
Alkaline Phosphatase
-
Digestion Buffer (e.g., 20 mM sodium acetate, 10 mM magnesium chloride, pH 5.2).
-
-
Procedure:
-
To a known amount of isolated DNA (e.g., 10-50 µg), add a precise amount of the 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ internal standard.
-
Add Nuclease P1 and incubate at 37°C for 1-2 hours to digest the DNA into 3'-mononucleotides.
-
Adjust the pH to ~8.0 with a suitable buffer (e.g., Tris-HCl).
-
Add Alkaline Phosphatase and incubate at 37°C for another 1-2 hours to dephosphorylate the mononucleotides to nucleosides.
-
Terminate the reaction by adding a solvent like methanol or by heat inactivation.
-
Centrifuge the sample to pellet the enzymes and transfer the supernatant containing the nucleosides for analysis.
-
LC-MS/MS Analysis
The digested sample is analyzed by liquid chromatography-tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (e.g., 2% to 50% B over 10 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
8-oxo-dG: m/z 284.1 → 168.1 (quantifier), m/z 284.1 → 140.1 (qualifier).
-
2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ (internal standard): m/z 299.1 → 183.1.
-
-
Optimize collision energies and other source parameters for maximum signal intensity.
-
Data Analysis and Quantification
-
Integrate the peak areas for the quantifier MRM transitions of both endogenous 8-oxo-dG and the ¹³C₁₀,¹⁵N₅-labeled internal standard.
-
Calculate the ratio of the peak area of endogenous 8-oxo-dG to the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of unlabeled 8-oxo-dG standard spiked with the same amount of internal standard as the samples.
-
Determine the concentration of 8-oxo-dG in the original sample by interpolating the peak area ratio from the calibration curve.
-
Normalize the amount of 8-oxo-dG to the total amount of deoxyguanosine or total DNA in the sample.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the biological context and experimental process related to the use of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅.
Caption: 8-oxo-dG initiated Base Excision Repair pathway.
Caption: Experimental workflow for 8-oxo-dG quantification.
Conclusion
2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ is an indispensable tool for researchers in the fields of DNA damage and repair, toxicology, and drug development. Its use as an internal standard in isotope dilution mass spectrometry allows for the highly accurate and precise quantification of 8-oxo-dG, a key biomarker of oxidative stress. The methodologies outlined in this guide provide a framework for the successful application of this stable isotope-labeled compound in elucidating the mechanisms of DNA damage and the efficacy of therapeutic interventions.
A Technical Guide to the Isotopic Enrichment and Purity of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment and purity of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅, a critical tool in biomedical research and drug development. This isotopically labeled nucleoside serves as an invaluable internal standard for mass spectrometry-based quantification of DNA damage and repair, and as a tracer for metabolic studies of DNA.
Quantitative Data Summary
The isotopic enrichment and chemical purity of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ are paramount for its utility as an internal standard and in tracer studies. High enrichment ensures a distinct mass shift from the unlabeled analogue, while high chemical purity prevents interference from contaminants. The following tables summarize typical quantitative data for commercially available 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅.
Table 1: Isotopic Enrichment
| Isotope | Atom % Enrichment (Typical) | Analytical Method |
| ¹³C | ≥ 98% | Mass Spectrometry (MS) |
| ¹⁵N | 96 - 98% | Mass Spectrometry (MS) |
Table 2: Chemical and Physical Purity
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 95% | High-Performance Liquid Chromatography (HPLC) |
| Physical Form | White to off-white solid | Visual Inspection |
| Solubility | Soluble in water | Visual Inspection |
Experimental Protocols
The determination of isotopic enrichment and purity, as well as the application of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ in research, involves a series of well-defined experimental protocols.
Determination of Isotopic Enrichment and Purity by Mass Spectrometry
Isotope dilution mass spectrometry is the gold standard for quantifying modified nucleosides, and it relies on the use of stable isotope-labeled internal standards. The same technique is used to verify the isotopic enrichment of the standard itself.
Protocol: LC-MS/MS Analysis of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅
-
Sample Preparation:
-
Prepare a stock solution of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ in a suitable solvent (e.g., water or methanol).
-
Prepare a series of dilutions to establish a calibration curve.
-
For the analysis of DNA samples, the DNA is first enzymatically hydrolyzed to its constituent deoxynucleosides.
-
-
Chromatography:
-
Utilize a reverse-phase HPLC column (e.g., C18) for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
The gradient is optimized to achieve baseline separation of 2'-deoxyguanosine from other nucleosides and potential contaminants.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the transition of the precursor ion (M+H)⁺ to a specific product ion for both the labeled and unlabeled 2'-deoxyguanosine.
-
For unlabeled 2'-deoxyguanosine: m/z 268 → 152
-
For 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅: m/z 283 → 167
-
-
The isotopic enrichment is calculated by comparing the peak areas of the labeled and any residual unlabeled species.
-
Synthesis and Purification
While the de novo chemical synthesis of isotopically labeled nucleosides is a complex multi-step process, enzymatic methods are commonly employed for the production of labeled DNA for subsequent analysis. For the preparation of the labeled 2'-deoxyguanosine standard itself, this is typically sourced from specialized chemical synthesis providers. A general protocol for the purification of nucleosides is as follows:
Protocol: HPLC Purification of Nucleosides
-
Column: A semi-preparative reverse-phase HPLC column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile is employed.
-
Detection: UV detection at 260 nm is used to monitor the elution of the nucleosides.
-
Fraction Collection: The fraction corresponding to the 2'-deoxyguanosine peak is collected.
-
Lyophilization: The collected fraction is lyophilized to obtain the purified solid product.
Visualizations: Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and biological pathways where 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ is utilized.
Caption: Experimental workflow for the use of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅.
A primary application of labeled 2'-deoxyguanosine is in the study of oxidative DNA damage and its repair. Oxidative stress can lead to the formation of 8-oxo-2'-deoxyguanosine (8-oxodG), a mutagenic lesion. The Base Excision Repair (BER) pathway is responsible for removing this type of damage.
Caption: Oxidative DNA damage and the Base Excision Repair pathway.
Stability and Storage of Labeled Deoxynucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability of labeled deoxynucleosides and outlines best practices for their storage and handling. Understanding the factors that influence the degradation of these critical reagents is paramount for ensuring the accuracy and reproducibility of experimental results in research and drug development.
Introduction to Deoxynucleoside Stability
Major Degradation Pathways
The two predominant chemical degradation pathways for deoxynucleosides are hydrolysis and oxidation.
Hydrolysis of the N-glycosidic Bond
The cleavage of the N-glycosidic bond, which links the deoxyribose sugar to the nucleobase, is a significant degradation pathway, particularly under acidic conditions. This process, known as depurination or depyrimidination, results in the formation of an abasic site and a free nucleobase. The rate of hydrolysis is highly dependent on pH and temperature. Purine deoxynucleosides are generally more susceptible to acid-catalyzed hydrolysis than pyrimidine deoxynucleosides.
Oxidation
Deoxynucleosides are vulnerable to oxidation by reactive oxygen species (ROS). The guanine base is particularly susceptible to oxidation due to its low reduction potential, often resulting in the formation of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a common marker of oxidative DNA damage. The deoxyribose sugar can also be oxidized, leading to strand breaks in DNA.
Figure 1. Major degradation pathways for deoxynucleosides.
Factors Influencing Stability and Recommended Storage
The stability of labeled deoxynucleosides is contingent on several environmental factors. Adherence to recommended storage conditions is critical for preserving their integrity.
Temperature
Temperature is a critical factor affecting the rate of chemical degradation. As a general rule, lower temperatures slow down degradation processes. For long-term storage, temperatures of -20°C or -80°C are recommended. Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is advisable to aliquot the deoxynucleoside solution into smaller, single-use volumes.
pH
The pH of the storage solution significantly impacts the stability of the N-glycosidic bond. Acidic conditions promote hydrolysis, while neutral to slightly alkaline pH (pH 7-8) is generally optimal for stability. Buffering the solution with a non-reactive buffer, such as TE (Tris-EDTA) buffer at pH 7.5, can help maintain a stable pH environment.
Light
Exposure to light, particularly UV light, can induce photodegradation. It is crucial to store labeled deoxynucleosides in amber or opaque vials to protect them from light. This is especially important for fluorescently labeled deoxynucleosides, as photobleaching can occur.
Nature of the Label
The type of label can also influence stability.
-
Isotopically Labeled Deoxynucleosides (e.g., 3H, 14C, 15N, 13C): While stable isotopes (13C, 15N) do not significantly alter the chemical stability, radioactive isotopes (3H, 14C) can undergo radioactive decay, leading to the formation of degradation products. For instance, multiply tritiated compounds may have different shelf lives and degradation profiles compared to their 14C-labeled counterparts.
-
Fluorescently Labeled Deoxynucleosides: Fluorescent dyes can be susceptible to photobleaching and oxidation. The hydrophobicity of the dye can also affect the overall stability of the conjugate. Some fluorescent labels may be more prone to degradation than others, and their stability should be considered when selecting a label for a particular application.
Quantitative Stability Data
The following tables summarize available quantitative data on the stability of deoxynucleosides under various conditions. It is important to note that specific degradation rates can vary depending on the exact conditions and the presence of other substances.
Table 1: Hydrolytic Stability of 2-chloro-2'-deoxyadenosine (2-CdA) [1]
| pH | Temperature (°C) | Half-life (T1/2) | Remaining 2-CdA after 6h |
| 1 | 37 | 0.37 hours | 2% (after 2h) |
| 2 | 37 | 1.6 hours | 13% |
| Neutral/Basic | 37-80 | Stable | Not specified |
Table 2: General Recommendations for Storage of Labeled Deoxynucleosides
| Storage Duration | Form | Temperature | Conditions |
| Short-term (weeks) | Solution | 4°C | In a sterile, buffered solution (pH 7-8), protected from light. |
| Long-term (months to years) | Lyophilized powder | -20°C or -80°C | Dry, dark, and under an inert atmosphere if possible. |
| Long-term (months to years) | Solution | -20°C or -80°C | Aliquoted in a sterile, buffered solution (pH 7-8), protected from light. Avoid freeze-thaw cycles. |
Experimental Protocols for Stability Assessment
Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods. These studies involve subjecting the labeled deoxynucleoside to stress conditions such as high temperature, extreme pH, oxidation, and photolysis.
Figure 2. General workflow for a forced degradation study.
Protocol for Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of the labeled deoxynucleoside in a suitable solvent (e.g., water or a buffer).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at a specified temperature.
-
Oxidation: Treat the sample with 3% H2O2 at room temperature.
-
Thermal Degradation: Heat the sample solution at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose the sample to UV light (e.g., 254 nm) or a broad-spectrum light source.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC-UV or LC-MS/MS method.
HPLC-UV Method for Degradation Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at the λmax of the deoxynucleoside (typically around 260 nm).
-
Column Temperature: 25-30°C.
LC-MS/MS Method for Degradant Identification
-
Chromatography: Utilize the same or a similar HPLC method as described above, ensuring the mobile phase is compatible with mass spectrometry.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
Data Acquisition: Perform full scan MS to detect potential degradation products and tandem MS (MS/MS) on the parent ion and suspected degradant ions to obtain fragmentation patterns for structural elucidation.
Summary and Best Practices
To ensure the integrity and performance of labeled deoxynucleosides, the following best practices are recommended:
-
Storage: Store lyophilized powders at -20°C or -80°C. For solutions, aliquot into single-use volumes and store at -20°C or -80°C in a buffered solution (pH 7-8) protected from light.
-
Handling: Avoid repeated freeze-thaw cycles. When preparing solutions, use nuclease-free water and sterile techniques.
-
Quality Control: Periodically assess the purity of stored labeled deoxynucleosides, especially for long-term studies or when using older batches.
-
Documentation: Maintain detailed records of storage conditions, handling procedures, and any stability testing performed.
By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize the degradation of labeled deoxynucleosides, thereby enhancing the reliability and validity of their experimental outcomes.
References
The Gold Standard in DNA Damage Quantification: A Technical Guide to 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pivotal Role of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ in the Accurate Assessment of Oxidative DNA Damage.
This whitepaper provides a comprehensive overview of the application of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ as a stable isotope-labeled internal standard in DNA damage studies. It details its critical function in achieving accurate and reproducible quantification of DNA lesions, particularly the widely recognized biomarker of oxidative stress, 8-oxo-2'-deoxyguanosine (8-oxo-dG). This guide offers detailed experimental protocols, presents quantitative data in a comparative format, and visualizes key processes to support researchers in this field.
Introduction: The Imperative for Accurate DNA Damage Measurement
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a key contributor to the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and aging.[1][2] ROS can inflict damage upon cellular macromolecules, with DNA being a primary target. Of the various forms of oxidative DNA damage, 8-oxo-2'-deoxyguanosine (8-oxo-dG) is one of the most abundant and mutagenic lesions, making it a critical biomarker for assessing oxidative stress and its biological consequences.[1][2]
Accurate quantification of 8-oxo-dG is paramount for understanding disease mechanisms, evaluating the efficacy of therapeutic interventions, and assessing the genotoxic potential of chemical compounds. However, the analysis is challenging due to the low in vivo concentrations of 8-oxo-dG and the potential for artifactual oxidation of deoxyguanosine during sample preparation and analysis.[3][4]
The Role of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅: Ensuring Precision and Accuracy
To overcome these analytical hurdles, the use of a stable isotope-labeled internal standard in conjunction with isotope dilution mass spectrometry is considered the "gold standard."[3] 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅, a non-radioactive, isotopically enriched analog of 2'-deoxyguanosine, serves this exact purpose. By introducing a known quantity of this internal standard into a biological sample at the earliest stage of processing, it co-purifies with the endogenous analyte. This allows for the correction of any sample loss that may occur during the extensive extraction, hydrolysis, and purification steps.
The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) distinguishes between the naturally occurring analyte and the heavier internal standard based on their mass-to-charge ratios. This methodology, known as stable isotope dilution mass spectrometry (IDMS), provides unparalleled specificity, sensitivity, and accuracy in the quantification of DNA adducts.[3] Furthermore, the use of isotopically labeled standards like 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ can help monitor and control for artificial oxidation during sample workup.[3][5][6]
Quantitative Analysis of 8-oxo-dG: Comparative Data
The application of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ and other isotopically labeled standards has enabled the reliable measurement of 8-oxo-dG in a variety of biological matrices. The following tables summarize representative quantitative data from studies utilizing these highly accurate methods.
Table 1: Levels of 8-oxo-dG in Cellular DNA
| Cell/Tissue Type | Condition | 8-oxo-dG Level (lesions per 10⁶ dG) | Reference |
| Human Bronchoalveolar Cells (H358) | Basal | 0.22 ± 0.04 | [4] |
| Human Lung Adenocarcinoma (A549) | Basal | Similar to H358 | [4] |
| Mouse Hepatoma (Hepa-1c1c7) | Basal | Similar to H358 | [4] |
| Human HeLa Cells | Basal | Similar to H358 | [4] |
| Human Peripheral Blood Lymphocytes | Healthy Volunteers (n=156) | 1.57 ± 0.88 | [7] |
| Human Leukocytes | Healthy Controls (n=134) | 4.46 (median) | [8] |
| Human Leukocytes | Cancer Patients (n=179) | 4.93 (median) | [8] |
Table 2: Urinary Levels of 8-oxo-dG
| Population | Sample Size | 8-oxo-dG Level (ng/mg creatinine) | Reference |
| Healthy Non-Smokers | 48 | 1.72 (mean) | [5] |
| Healthy Smokers | 85 | 2.21 (mean) | [5] |
| Healthy Adults (BMI ≤ 25) | Meta-analysis | 3.9 (Geometric Mean) | [9][10] |
| Healthy Non-Smokers | 15 | 2.64 (mean) | [11] |
| Healthy Smokers | 15 | 3.92 (mean) | [11] |
Experimental Protocols
The following section provides a detailed methodology for the quantification of 8-oxo-dG in cellular DNA and urine using LC-MS/MS with a stable isotope-labeled internal standard.
Quantification of 8-oxo-dG in Cellular DNA
This protocol is a synthesis of methodologies described in the literature, emphasizing the prevention of artifactual oxidation.[4][7]
1. Materials and Reagents:
-
2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ (as precursor for labeled 8-oxo-dG standard if not commercially available)
-
[¹⁵N₅]-8-oxo-dG (or other suitable labeled internal standard)
-
DNAzol or other guanidine-based DNA isolation reagent
-
Deferoxamine (metal chelator)
-
Nuclease P1
-
Alkaline Phosphatase
-
Solid-Phase Extraction (SPE) C18 cartridges
-
LC-MS grade solvents (acetonitrile, methanol, water, formic acid)
2. DNA Isolation:
-
Homogenize cells or tissues in cold DNAzol containing deferoxamine to inhibit metal-catalyzed oxidation.
-
Follow the manufacturer's protocol for DNA precipitation with ethanol.
-
Wash the DNA pellet with ethanol to remove contaminants.
-
Resuspend the DNA in Chelex-treated water containing deferoxamine.
3. Enzymatic Hydrolysis:
-
Add a known amount of the [¹⁵N₅]-8-oxo-dG internal standard to the DNA sample.
-
Incubate the DNA with nuclease P1 to digest it into deoxynucleoside 3'-monophosphates.
-
Adjust the pH to 7.5-8.5 with Tris buffer.
-
Add alkaline phosphatase to dephosphorylate the nucleotides to deoxynucleosides.
-
Incubate to ensure complete digestion.
4. Sample Purification (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed DNA sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the deoxynucleosides with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
5. LC-MS/MS Analysis:
-
Reconstitute the dried sample in the initial mobile phase.
-
Inject the sample onto a C18 reversed-phase LC column.
-
Perform chromatographic separation using a gradient of aqueous formic acid and acetonitrile.
-
Analyze the eluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for both endogenous 8-oxo-dG and the [¹⁵N₅]-8-oxo-dG internal standard. For example, m/z 284 → 168 for 8-oxo-dG and m/z 289 → 173 for [¹⁵N₅]-8-oxo-dG.[11]
-
Quantify the amount of 8-oxo-dG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Quantification of 8-oxo-dG in Urine
This protocol is adapted from established methods for urinary biomarker analysis.[3][12]
1. Materials and Reagents:
-
[¹⁵N₅]-8-oxo-dG internal standard
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
Creatinine standard for normalization
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to pellet any precipitate.
-
Take an aliquot of the supernatant.
-
Add a known amount of the [¹⁵N₅]-8-oxo-dG internal standard.
-
Perform a simple protein precipitation/dilution by adding acetonitrile containing 0.1% formic acid.[12]
-
Vortex and centrifuge to pellet precipitated proteins.
3. LC-MS/MS Analysis:
-
Inject the supernatant directly onto the LC-MS/MS system.
-
Use a reversed-phase or HILIC column for chromatographic separation.
-
Employ a triple quadrupole mass spectrometer in positive ESI mode, monitoring the MRM transitions for 8-oxo-dG and its labeled internal standard.
-
Quantify 8-oxo-dG using a calibration curve prepared in a similar matrix.
-
Separately, determine the creatinine concentration in the urine sample (e.g., by a separate LC-MS/MS analysis or a colorimetric assay) to normalize the 8-oxo-dG values for variations in urine dilution.
Visualizing the Workflow and Biological Context
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the primary DNA repair pathway for 8-oxo-dG.
Caption: Experimental workflow for 8-oxo-dG quantification.
Caption: The Base Excision Repair (BER) pathway for 8-oxo-dG.
Conclusion
The use of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ and similar stable isotope-labeled internal standards has revolutionized the study of DNA damage. By enabling highly accurate and reproducible quantification of key biomarkers like 8-oxo-dG, these tools provide invaluable insights into the roles of oxidative stress in health and disease. The standardized protocols and methodologies outlined in this guide are intended to support the scientific community in conducting robust and reliable research, ultimately advancing the development of novel diagnostics and therapeutics for a wide range of human pathologies.
References
- 1. mdpi.com [mdpi.com]
- 2. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]
- 3. sfrbm.org [sfrbm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 8-Oxo-2′-Deoxyguanosine as a Biomarker of Tobacco Smoking-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Oxo-2'-deoxyguanosine as a biomarker of tobacco-smoking-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
An In-depth Technical Guide to Stable Isotope Labeling in Nucleic Acid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has emerged as an indispensable tool in nucleic acid research, providing unprecedented insights into the structure, dynamics, and function of DNA and RNA. By replacing naturally abundant light isotopes (e.g., ¹²C, ¹⁴N, ¹H) with their heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N, ²H), researchers can introduce a unique mass signature into nucleic acids. This "heavy" label allows for the differentiation and tracking of molecules in complex biological systems, enabling a wide array of applications from high-resolution structural studies to the elucidation of intricate metabolic pathways. This guide provides a comprehensive overview of the core principles, methodologies, and applications of stable isotope labeling in nucleic acid research, tailored for professionals in the field.
The power of stable isotope labeling lies in its ability to render specific molecules "visible" to analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] In NMR, the incorporation of ¹³C and ¹⁵N enhances spectral resolution and sensitivity, facilitating the study of nucleic acid structures and their interactions with other biomolecules.[3][4] In mass spectrometry, the mass shift introduced by the heavy isotopes allows for precise quantification of nucleic acids and their modifications, as well as the identification of interacting partners.[5][6]
This technical guide will delve into the various strategies for introducing stable isotopes into nucleic acids, including metabolic labeling, in vitro enzymatic synthesis, and chemical synthesis. It will provide detailed experimental protocols for key techniques, summarize critical quantitative data, and visualize complex workflows and pathways to provide a practical resource for researchers and drug development professionals.
Core Principles of Stable Isotope Labeling
The fundamental principle of stable isotope labeling is the substitution of an atom with its heavier, non-radioactive isotope. These isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H or D), and Oxygen-18 (¹⁸O), possess the same chemical properties as their lighter counterparts but have a greater mass due to the presence of additional neutrons.[1] This mass difference is the key to their utility as tracers and probes in biological research.
The choice of isotope depends on the specific application. ¹³C and ¹⁵N are the most commonly used isotopes for labeling nucleic acids for NMR and MS studies due to their significant mass difference and the fact that carbon and nitrogen are integral components of the nucleobases and the sugar-phosphate backbone.[1][7] Deuterium is often used to simplify ¹H NMR spectra by replacing protons, thereby reducing spectral crowding.[7]
Labeling Strategies
There are three primary strategies for incorporating stable isotopes into nucleic acids:
-
Metabolic Labeling: This in vivo approach involves growing cells or organisms in a medium where the sole source of a particular element is its heavy isotope. For example, bacteria can be grown in a medium containing [¹³C]-glucose and [¹⁵N]-ammonium chloride, leading to the uniform incorporation of these heavy isotopes into all newly synthesized biomolecules, including DNA and RNA.[8] This method is particularly useful for producing uniformly labeled nucleic acids for structural studies.
-
Enzymatic Synthesis (In Vitro): This is a highly versatile method for producing isotopically labeled RNA. It typically involves the in vitro transcription of a DNA template using a bacteriophage RNA polymerase (e.g., T7, T3, or SP6) and isotopically labeled ribonucleoside triphosphates (NTPs).[9][10] This method allows for the production of uniformly or selectively labeled RNA molecules with high efficiency. Similarly, labeled DNA can be synthesized using DNA polymerases and labeled deoxyribonucleoside triphosphates (dNTPs).
-
Chemical Synthesis: This method offers the highest degree of control over the placement of isotopic labels. It involves the solid-phase synthesis of oligonucleotides using phosphoramidite chemistry, where specific positions in the nucleobase or sugar can be selectively labeled.[11][12][13] This site-specific labeling is invaluable for detailed NMR studies of nucleic acid structure and dynamics.
Data Presentation: Quantitative Overview
The efficiency of isotopic enrichment and the sensitivity of detection are critical parameters in stable isotope labeling experiments. The following tables summarize key quantitative data for various labeling and detection methods.
| Labeling Method | Organism/System | Isotope Source | Typical Isotopic Enrichment | Reference |
| Metabolic Labeling | E. coli | ¹³C-glucose, ¹⁵NH₄Cl | >98% for both ¹³C and ¹⁵N | [8] |
| Metabolic Labeling | Mammalian Cells (SILAC) | ¹³C₆-Arginine, ¹³C₆-Lysine | >97% | [7] |
| In Vitro Transcription | T7 RNA Polymerase | ¹³C, ¹⁵N-NTPs | >95% | [4] |
Table 1: Isotopic Enrichment Levels for Common Labeling Methods. This table provides an overview of the typical isotopic enrichment levels that can be achieved using different labeling strategies.
| Analytical Technique | Nucleic Acid Type | Isotope(s) | Detection Limit | Reference |
| Mass Spectrometry (LC-MS/MS) | DNA/RNA | ¹³C | 1.5 atom % ¹³C above natural abundance with 1 ng loading | [14] |
| Mass Spectrometry (LC-MS/MS) | DNA | ¹⁵N | 1 adduct in 10⁹–10¹⁰ nucleotides (with <10 µg DNA) | [5] |
| NMR Spectroscopy | RNA | ¹³C, ¹⁵N | ~0.1-1 µmol for structural studies | [15] |
| NMR Spectroscopy | RNA | ¹³C | 0.5 ppm linewidth for a 26mer RNA | [16] |
Table 2: Detection Limits of Labeled Nucleic Acids. This table summarizes the typical detection limits for stable isotope-labeled nucleic acids using mass spectrometry and NMR spectroscopy.
Mandatory Visualizations
Experimental Workflows & Signaling Pathways
Caption: Overview of stable isotope labeling workflows.
Caption: DNA Stable Isotope Probing (DNA-SIP) workflow.
Caption: SILAC workflow for RNA-binding protein identification.
Experimental Protocols
Protocol 1: In Vitro Transcription of Uniformly ¹³C, ¹⁵N-Labeled RNA
This protocol describes the synthesis of uniformly labeled RNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
[¹³C, ¹⁵N]-labeled rNTPs (ATP, GTP, CTP, UTP)
-
T7 RNA Polymerase
-
Transcription Buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification supplies (e.g., spin column or LiCl)
Methodology:
-
Reaction Setup: In a nuclease-free tube, combine the following components at room temperature in the specified order:
-
Nuclease-free water to a final volume of 100 µL
-
10 µL of 10X Transcription Buffer
-
2 µL of each [¹³C, ¹⁵N]-rNTP (100 mM stock)
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase (50 U/µL)
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the transcribed RNA using a spin column purification kit or by LiCl precipitation.[17][18]
-
Spin Column: Follow the manufacturer's protocol.
-
LiCl Precipitation: Add 0.5 volumes of 7.5 M LiCl, mix, and incubate at -20°C for at least 30 minutes. Centrifuge at high speed to pellet the RNA. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.[17]
-
-
Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer (A₂₆₀). Assess the integrity and purity of the RNA by denaturing polyacrylamide gel electrophoresis (PAGE).
Protocol 2: DNA Stable Isotope Probing (DNA-SIP) of Soil Microorganisms
This protocol outlines the general steps for performing a DNA-SIP experiment to identify active microorganisms in a soil sample.[17][18][19][20]
Materials:
-
Soil sample
-
¹³C-labeled substrate (e.g., [¹³C]-glucose)
-
¹²C-unlabeled substrate (for control)
-
DNA extraction kit suitable for soil
-
Cesium chloride (CsCl)
-
Gradient buffer (e.g., TE buffer)
-
Ultracentrifuge with a vertical or near-vertical rotor
-
Syringe pump or peristaltic pump for fractionation
-
Refractometer
Methodology:
-
Microcosm Setup and Incubation:
-
Set up replicate microcosms with the soil sample.
-
To the experimental microcosms, add the ¹³C-labeled substrate.
-
To the control microcosms, add the ¹²C-unlabeled substrate.
-
Incubate the microcosms under conditions that mimic the natural environment for a period sufficient for substrate assimilation and DNA replication.[18]
-
-
DNA Extraction: Extract total DNA from the soil samples using a suitable kit, ensuring high purity and yield.
-
Density Gradient Ultracentrifugation:
-
Prepare a CsCl solution with a specific density (e.g., 1.725 g/mL) in gradient buffer.
-
Add the extracted DNA to the CsCl solution and transfer to ultracentrifuge tubes.
-
Centrifuge at high speed (e.g., >150,000 x g) for an extended period (e.g., >40 hours) to form a density gradient.[17]
-
-
Gradient Fractionation:
-
Carefully remove the tubes from the ultracentrifuge.
-
Fractionate the gradient by displacing the solution from the bottom of the tube using a dense solution (e.g., sterile water) and a pump, collecting small fractions (e.g., 200-500 µL).
-
-
Analysis of Fractions:
-
Measure the refractive index of each fraction to determine its buoyant density.
-
Precipitate the DNA from each fraction (e.g., using isopropanol).
-
Quantify the DNA in each fraction.
-
Identify the "heavy" (¹³C-labeled) and "light" (¹²C-unlabeled) DNA fractions by comparing the DNA distribution between the labeled and control gradients.
-
-
Downstream Analysis: Analyze the DNA from the heavy fractions using techniques such as 16S rRNA gene sequencing to identify the microorganisms that assimilated the labeled substrate.
Protocol 3: Chemical Synthesis of a Site-Specifically Labeled DNA Oligonucleotide
This protocol provides a simplified overview of the solid-phase synthesis of a DNA oligonucleotide with a site-specific ¹³C label using phosphoramidite chemistry.[11][12][13]
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support pre-functionalized with the 3'-terminal nucleoside
-
Standard and ¹³C-labeled phosphoramidites
-
Activator (e.g., tetrazole)
-
Capping reagents (e.g., acetic anhydride)
-
Oxidizing agent (e.g., iodine solution)
-
Deblocking agent (e.g., trichloroacetic acid)
-
Cleavage and deprotection solution (e.g., concentrated ammonia)
-
HPLC for purification
Methodology:
The synthesis cycle consists of four main steps that are repeated for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using an acid, exposing the 5'-hydroxyl group.
-
Coupling: The desired phosphoramidite (either standard or ¹³C-labeled) is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a strong base.
-
Purification: The final product is purified by high-performance liquid chromatography (HPLC).
Conclusion
Stable isotope labeling is a powerful and versatile technology that has revolutionized our ability to study nucleic acids. From atomic-resolution structural determination by NMR to the tracking of metabolic pathways and the identification of protein-nucleic acid interactions by mass spectrometry, the applications of stable isotopes are vast and continue to expand. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively implement these techniques in their own research endeavors. As analytical instrumentation continues to improve in sensitivity and resolution, the future of stable isotope labeling in nucleic acid research promises even more profound discoveries into the fundamental molecules of life.
References
- 1. researchgate.net [researchgate.net]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. RNA in vitro transcription and purification [bio-protocol.org]
- 11. atdbio.com [atdbio.com]
- 12. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 13. biotage.com [biotage.com]
- 14. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neb.com [neb.com]
- 18. neb.com [neb.com]
- 19. promega.jp [promega.jp]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅: Physical and Chemical Characteristics for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of the isotopically labeled nucleoside, 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅. This document is intended to be a valuable resource for researchers and professionals engaged in drug development, metabolic studies, and in-depth analytical chemistry, particularly in the fields of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The inclusion of stable isotopes in 2'-Deoxyguanosine allows for precise tracking and quantification in complex biological systems.
Core Physical and Chemical Properties
The fundamental properties of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ are summarized below. Data for the non-labeled 2'-Deoxyguanosine are provided for comparative purposes, as the physical properties are expected to be very similar.
| Property | 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ | 2'-Deoxyguanosine (for comparison) |
| Molecular Formula | ¹³C₁₀H₁₃¹⁵N₅O₄ | C₁₀H₁₃N₅O₄ |
| Molecular Weight | 282.13 g/mol [1] | 267.24 g/mol [2] |
| Appearance | White crystalline powder[3] | White crystalline powder[3] |
| Melting Point | Not explicitly available | >300 °C (decomposes) |
| Solubility | Data not explicitly available | - Water: 25 mg/mL (clear to slightly hazy)- DMSO: 53 mg/mL[4]- 1 M NH₄OH: 50 mg/mL (clear, colorless)- Methanol, Ethanol: Soluble[3]- 0.1 M HCl: 10 mg/mL[5] |
| Isotopic Purity | ≥98 atom % ¹³C, 96-98 atom % ¹⁵N[1] | Not Applicable |
Spectroscopic Characteristics
Spectroscopic analysis is critical for the structural elucidation and quantification of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific ¹³C and ¹⁵N NMR spectra for the fully labeled 2'-Deoxyguanosine are not publicly available, data for the unlabeled compound from the PubChem database serves as a reference for expected chemical shifts. The presence of ¹³C and ¹⁵N isotopes will lead to the observation of carbon-nitrogen and carbon-carbon couplings, providing rich structural information.
¹H NMR Spectral Data of 2'-Deoxyguanosine (600 MHz, in Water, pH 7.01) [6]
| Chemical Shift (ppm) | Intensity |
| 7.97 | 100.00 |
| 6.29 | 23.41 |
| 6.28 | 42.22 |
| 6.27 | 24.19 |
| 4.62 | 24.85 |
| 4.62 | 22.81 |
| 4.62 | 10.86 |
| 4.61 | 25.23 |
| 4.60 | 13.92 |
| 4.13 | 13.85 |
| 4.12 | 36.51 |
| 4.12 | 32.94 |
| 4.11 | 17.87 |
| 3.83 | 16.79 |
| 3.82 | 18.18 |
| 3.81 | 34.61 |
| 3.80 | 35.25 |
| 3.77 | 32.65 |
| 3.76 | 32.85 |
| 3.75 | 16.68 |
| 3.74 | 16.36 |
| 2.79 | 11.09 |
| 2.78 | 17.10 |
| 2.77 | 23.04 |
| 2.76 | 20.25 |
| 2.75 | 12.98 |
| 2.52 | 15.64 |
| 2.52 | 13.71 |
| 2.51 | 16.93 |
| 2.51 | 15.59 |
| 2.50 | 13.11 |
| 2.49 | 13.75 |
| 2.49 | 13.61 |
| 2.48 | 12.34 |
¹³C NMR Spectral Data of 2'-Deoxyguanosine
Although a complete dataset for the labeled compound is unavailable, the ¹H-¹³C HSQC data for unlabeled 2'-deoxyguanosine provides insight into the carbon chemical shifts.[6]
| Chemical Shift (ppm) (¹H:¹³C) |
| 7.99 : 140.41 |
| 6.28 : 86.64 |
| 4.62 : 73.86 |
| 4.12 : 89.94 |
| 3.82 : 64.48 |
| 3.76 : 64.48 |
| 2.78 : 41.39 |
| 2.51 : 41.32 |
Metabolic Pathway of 2'-Deoxyguanosine
2'-Deoxyguanosine is a key intermediate in the purine salvage pathway. This pathway allows cells to recycle purine bases from the degradation of nucleic acids, which is more energy-efficient than de novo synthesis. The following diagram illustrates the central role of 2'-deoxyguanosine in this metabolic process.
References
- 1. 2â²-Deoxyguanosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3900-CA-25 [isotope.com]
- 2. 2'-Deoxyguanosine | 961-07-9 [amp.chemicalbook.com]
- 3. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Deoxyguanosine (dG) is a fundamental component of DNA. Its quantification is crucial in various biomedical research areas, including the study of DNA damage, repair mechanisms, and the analysis of DNA adducts formed from exposure to carcinogens. Accurate and precise measurement of dG and its modified forms in biological matrices is essential for understanding the mechanisms of mutagenesis and carcinogenesis.
Stable isotope-labeled internal standards are critical for achieving high accuracy and precision in quantitative mass spectrometry. 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ is an ideal internal standard for the quantification of dG and its adducts via isotope dilution mass spectrometry (IDMS). Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for distinct detection. This document provides a detailed protocol for the use of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ as an internal standard in LC-MS/MS-based applications.
Key Applications
-
Quantification of Unmodified Deoxyguanosine: Essential for normalizing the levels of DNA adducts and oxidative damage markers.
-
Biomarker of DNA Damage: Used in the analysis of various dG adducts, which are biomarkers of exposure to endogenous and exogenous genotoxic agents. For instance, acetaldehyde, a metabolite of alcohol, reacts with dG to form N²-ethylidenedeoxyguanosine (N²-ethylidene-dGuo), a significant DNA adduct.[1][2]
-
Oxidative Stress Studies: While this internal standard is for the unmodified nucleoside, it is used in conjunction with labeled standards for oxidized derivatives like 8-hydroxy-2'-deoxyguanosine (8-OHdG) to assess oxidative DNA damage.[3][4][5][6]
Signaling Pathway: Formation of Acetaldehyde-DNA Adducts
The following diagram illustrates the pathway leading to the formation of the N²-ethylidene-dGuo adduct, a key biomarker in alcohol-related cancer research.
Caption: Metabolic activation of ethanol to acetaldehyde and subsequent formation of the N²-ethylidene-dGuo DNA adduct.
Experimental Workflow for DNA Adduct Quantification
The following diagram outlines the general workflow for quantifying DNA adducts using 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ as an internal standard.
Caption: General experimental workflow for DNA adduct quantification using an internal standard.
Detailed Experimental Protocol
This protocol is a composite based on methodologies described in the literature for the analysis of dG and its adducts.[3][4][5][7]
1. Materials and Reagents
-
2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ (Internal Standard, IS)
-
DNA isolation kit (e.g., Qiagen DNeasy)
-
Enzymes for DNA hydrolysis: DNase I, Nuclease P1, Alkaline Phosphatase
-
Solvents: HPLC-grade water, acetonitrile, methanol, formic acid
-
Solid Phase Extraction (SPE) cartridges (if required)
-
Ultrafiltration units (e.g., 10 kDa MWCO)
2. Preparation of Standards
-
Internal Standard Stock Solution: Prepare a stock solution of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ in HPLC-grade water (e.g., 1 mg/mL). Aliquot and store at -20°C or below. Protect from light.
-
Working Internal Standard Solution: Dilute the stock solution to the desired concentration (e.g., 10 pmol/µL) with HPLC-grade water.
-
Calibration Curve Standards: Prepare a series of calibration standards containing a fixed amount of the internal standard and varying concentrations of unlabeled 2'-deoxyguanosine.
3. Sample Preparation
-
DNA Isolation: Isolate genomic DNA from the biological matrix of interest (e.g., tissues, cells) using a commercial DNA isolation kit according to the manufacturer's instructions. Quantify the isolated DNA using UV spectroscopy.
-
Internal Standard Spiking: Add a known amount of the 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ working solution to the DNA sample prior to hydrolysis. This accounts for variability during sample processing.
-
Enzymatic Hydrolysis:
-
Sample Clean-up:
4. LC-MS/MS Analysis
-
Chromatography:
-
Column: A reversed-phase C18 column or a HILIC column is typically used for separation.[3][8][9]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a standard analytical column).[8]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Unlabeled dG: Monitor the transition from the precursor ion [M+H]⁺ to a specific product ion (e.g., m/z 268 -> 152).[4]
-
2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ (IS): Monitor the corresponding transition for the labeled standard (e.g., m/z 283 -> 167, assuming full labeling). The exact masses will depend on the isotopic purity.
-
-
5. Data Analysis and Quantification
-
Integrate the peak areas for both the unlabeled dG and the labeled internal standard (IS) from the MRM chromatograms.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled dG standards.
-
Determine the concentration of dG in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The amount of DNA adducts can be expressed relative to the total amount of dG in the sample (e.g., adducts per 10⁸ dG).
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of dG and its modified forms using isotope dilution LC-MS/MS. The values are representative and may vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.01 - 0.07 µg/L | [4][8] |
| Limit of Quantification (LOQ) | 0.05 - 0.21 µg/L | [4][8] |
| Linearity (R²) | ≥ 0.99 | [9] |
| Recovery | 92% - 106% | [8] |
| Precision (CV) | < 15% | [9] |
Conclusion
The use of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and accurate method for the quantification of 2'-deoxyguanosine and its adducts in complex biological samples. This approach is indispensable for research in toxicology, cancer biology, and drug development, enabling the precise measurement of DNA damage and repair.
References
- 1. Time course of DNA adduct formation in peripheral blood granulocytes and lymphocytes after drinking alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Novel DNA Adducts Derived from Acetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of 8-hydroxy-2'-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of negative and positive ion electrospray tandem mass spectrometry for the liquid chromatography tandem mass spectrometry analysis of oxidized deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Determination of 8-oxo-2'-deoxyguanosine and Cotinine in Urine by Hydrophilic Chromatography-tandem Mass Spectrometry with Isotope Dilution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes and Protocols for Metabolic Flux Analysis of Purine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell. By introducing isotopically labeled precursors into cellular metabolism and tracking their incorporation into downstream metabolites, MFA provides a detailed snapshot of cellular physiology. This is particularly valuable in understanding the dynamics of purine biosynthesis, a fundamental process for cell growth, proliferation, and as a target for therapeutic intervention. These application notes provide a comprehensive overview and detailed protocols for conducting MFA of purine biosynthesis using labeled precursors such as ¹³C-glucose and ¹⁵N-glutamine.
Core Concepts
The de novo purine biosynthesis pathway is a multi-step process that builds the purine ring from various precursors, including amino acids (glycine, glutamine, aspartate), one-carbon units from the folate cycle, and carbon dioxide. The pathway culminates in the synthesis of inosine monophosphate (IMP), which is the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2] By supplying cells with substrates containing stable isotopes (e.g., ¹³C or ¹⁵N), the rate of purine synthesis can be determined by measuring the rate of isotope incorporation into purine nucleotides and their derivatives.
Key Applications
-
Elucidating Disease Mechanisms: Understanding how purine metabolism is altered in diseases like cancer and metabolic disorders.
-
Drug Discovery and Development: Identifying and validating novel drug targets within the purine biosynthesis pathway and assessing the metabolic effects of drug candidates.
-
Metabolic Engineering: Optimizing cellular systems for the production of valuable biomolecules.
Diagram: De Novo Purine Biosynthesis Pathway
The following diagram illustrates the key steps in the de novo purine biosynthesis pathway, starting from Ribose-5-Phosphate and highlighting the incorporation of precursors.
Caption: De novo purine biosynthesis pathway highlighting key intermediates.
Experimental Workflow for Metabolic Flux Analysis
A typical MFA experiment involves several key stages, from cell culture with labeled substrates to data analysis.
Caption: General experimental workflow for metabolic flux analysis.
Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol is designed for adherent mammalian cells (e.g., HeLa cells) and can be adapted for suspension cultures.
Materials:
-
Cell culture medium (e.g., DMEM) lacking glucose and glutamine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
Labeled precursors: [U-¹³C]-glucose, [¹⁵N₂]-glutamine.
-
Unlabeled glucose and glutamine.
-
6-well cell culture plates.
-
Standard cell culture equipment (incubator, biosafety cabinet).
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction. Culture in standard complete medium.
-
Preparation of Labeling Medium: Prepare the experimental medium by supplementing the base medium with dFBS (typically 10%), and the desired concentrations of labeled and unlabeled precursors. For example, for a ¹³C-glucose labeling experiment, use [U-¹³C]-glucose as the sole glucose source.
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the wells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add 2 mL of the pre-warmed labeling medium to each well.
-
Return the plates to the incubator (37°C, 5% CO₂).
-
-
Incubation: Incubate the cells in the labeling medium for a sufficient duration to approach isotopic steady state. This time should be determined empirically for the cell line and conditions but is often in the range of 18-24 hours.[3] To confirm steady state, labeling can be measured at two different time points (e.g., 18 and 24 hours).[3]
Protocol 2: Metabolite Quenching and Extraction
This protocol ensures the rapid cessation of metabolic activity and efficient extraction of intracellular metabolites.[4]
Materials:
-
Cold (-80°C) 80% methanol (v/v) in water.
-
Cold (4°C) PBS.
-
Cell scraper.
-
Microcentrifuge tubes.
-
Centrifuge capable of 4°C and high speeds.
Procedure:
-
Quenching:
-
Remove the culture plate from the incubator and place it on a bed of dry ice.
-
Quickly aspirate the labeling medium.
-
Immediately add 1 mL of cold (-80°C) 80% methanol to each well to quench metabolism.
-
-
Cell Lysis and Collection:
-
Incubate the plate at -80°C for at least 15 minutes.
-
Scrape the cells in the methanol solution using a cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Centrifuge the lysate at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean, pre-chilled microcentrifuge tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Protocol 3: LC-MS/MS Analysis of Purine Nucleotides
This protocol provides a general framework for the analysis of purine nucleotides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Dried metabolite extracts.
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A).
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B).
-
A C18 reverse-phase LC column.
-
A tandem mass spectrometer capable of selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent (e.g., 50% methanol in water).
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the LC system.
-
Separate the metabolites using a gradient of Mobile Phase A and B over the C18 column. A typical gradient might start with a high percentage of A, gradually increasing B to elute more hydrophobic compounds.
-
-
Mass Spectrometry Detection:
-
Analyze the eluent using the mass spectrometer in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for each purine nucleotide (IMP, AMP, GMP, ATP, GTP) and their isotopologues. For example, for AMP, the transition might be m/z 346 -> m/z 134.
-
-
Data Acquisition: Acquire data for the different mass isotopologues of each purine. For a metabolite with 'n' carbon atoms labeled with ¹³C, you will observe ions at M+0, M+1, M+2, ..., M+n.
Data Presentation and Analysis
Quantitative Data Summary
The primary output of the MS analysis is the mass isotopomer distribution (MID) for each metabolite. This data should be corrected for the natural abundance of stable isotopes. The results can be summarized in tables for clear comparison between different experimental conditions.
Table 1: Example Mass Isotopomer Distribution for AMP after Labeling with [U-¹³C]-Glucose
| Mass Isotopomer | Condition A (%) | Condition B (%) |
| M+0 | 10.5 | 15.2 |
| M+1 | 5.3 | 8.1 |
| M+2 | 8.7 | 12.5 |
| M+3 | 12.1 | 16.3 |
| M+4 | 15.6 | 20.1 |
| M+5 | 47.8 | 27.8 |
Table 2: Calculated Relative Fluxes through Purine Biosynthesis
| Metabolic Flux | Condition A (Relative Units) | Condition B (Relative Units) |
| De novo IMP Synthesis | 100 ± 8 | 75 ± 6 |
| IMP to AMP Flux | 60 ± 5 | 40 ± 4 |
| IMP to GMP Flux | 40 ± 4 | 35 ± 3 |
Fluxes are often normalized to a specific uptake or production rate.
A study on HeLa cells showed that under purine-depleted conditions, which promotes the formation of purinosomes (multi-enzyme complexes for purine synthesis), the de novo biosynthesis rate of IMP increased by 47%.[5] The initial incorporation rate for AMP and GMP also showed significant increases.[5] Another study demonstrated that direct comparison of purinosome-rich cells with normal cells revealed a 3-fold increase in IMP concentration in the purinosome-rich cells.[6][7]
Flux Calculation
The corrected MIDs are used as input for computational MFA software. These programs use a metabolic network model, which includes the stoichiometry and atom transitions for all relevant reactions, to estimate the intracellular fluxes that best reproduce the experimental MID data.
Conclusion
Metabolic flux analysis using labeled precursors is an indispensable tool for quantitatively understanding purine biosynthesis. The protocols and guidelines presented here provide a robust framework for researchers to investigate the intricate regulation of this vital pathway in health and disease, and to support the development of novel therapeutics. Careful experimental design, particularly in the choice of isotopic tracers and validation of isotopic steady state, is critical for obtaining high-quality, interpretable data.
References
- 1. Purine metabolism - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. libsearch.cbs.dk [libsearch.cbs.dk]
Application Notes and Protocols for Phosphoramidite Synthesis with 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of stable isotopes, such as ¹³C and ¹⁵N, into oligonucleotides is a powerful technique for elucidating their structure, dynamics, and interactions with other molecules. This is particularly valuable in drug development for understanding drug-target engagement and mechanism of action. 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ is a stable isotope-labeled nucleoside phosphoramidite used in the chemical synthesis of DNA oligonucleotides. Its use allows for the introduction of a fully labeled guanosine residue at any desired position within a synthetic DNA strand. These labeled oligonucleotides are indispensable tools for a variety of biophysical studies, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing detailed insights at an atomic level.[1]
This document provides detailed application notes and protocols for the use of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ phosphoramidite in solid-phase oligonucleotide synthesis.
Applications
The primary applications for oligonucleotides synthesized with 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ are in advanced analytical and structural biology techniques:
-
Biomolecular NMR Spectroscopy: The incorporation of ¹³C and ¹⁵N isotopes provides significant advantages for NMR studies of DNA and DNA-protein or DNA-drug complexes. These isotopes allow for the use of heteronuclear NMR experiments, which can resolve spectral overlap and provide crucial distance and dihedral angle restraints for high-resolution structure determination.
-
Mass Spectrometry: Isotopically labeled oligonucleotides serve as internal standards in quantitative mass spectrometry-based assays, enabling precise and accurate quantification of nucleic acid-based therapeutics or biomarkers. The mass shift introduced by the isotopes allows for clear differentiation from their unlabeled counterparts.[2][3]
-
Genetic Therapy Research: In the development of antisense oligonucleotides and other nucleic acid-based drugs, understanding the metabolic fate and target engagement is critical. Labeled oligonucleotides can be traced and quantified in complex biological matrices, aiding in pharmacokinetic and pharmacodynamic studies.
Data Presentation
The successful synthesis of high-quality, isotopically labeled oligonucleotides is dependent on the efficiency of each step in the solid-phase synthesis cycle. While specific performance data for 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ phosphoramidite is not broadly published and can vary based on synthesis conditions and equipment, the following tables provide typical values expected for high-quality phosphoramidite reagents under optimized conditions.
Table 1: Typical Phosphoramidite Synthesis Cycle Parameters
| Step | Reagent/Solvent | Typical Time | Purpose |
| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60 - 120 seconds | Removal of the 5'-DMT protecting group |
| Coupling | 0.1 M Phosphoramidite in Acetonitrile + Activator (e.g., 0.45 M Tetrazole) | 30 - 180 seconds | Formation of the phosphite triester linkage |
| Capping | Acetic Anhydride/Lutidine/THF (Cap A) + N-Methylimidazole/THF (Cap B) | 30 - 60 seconds | Acetylation of unreacted 5'-hydroxyl groups |
| Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 30 - 60 seconds | Oxidation of the phosphite triester to the more stable phosphate triester |
Table 2: Expected Quantitative Outcomes for Oligonucleotide Synthesis
| Parameter | Typical Value | Method of Determination |
| Average Stepwise Coupling Efficiency | > 99% | Trityl cation monitoring |
| Overall Yield of Crude Oligonucleotide (20-mer) | 40 - 60% | UV Absorbance (A₂₆₀) |
| Purity of Crude Oligonucleotide (20-mer) | 50 - 70% | HPLC Analysis |
| Purity after HPLC Purification | > 95% | HPLC Analysis |
Note: The overall yield is highly dependent on the length of the oligonucleotide. The theoretical overall yield can be calculated as (Average Coupling Efficiency)^(Number of couplings).
Experimental Protocols
The following are detailed protocols for the key stages of oligonucleotide synthesis using 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ phosphoramidite. These protocols are based on standard automated solid-phase DNA synthesis procedures.
Protocol 1: Preparation of Reagents
-
Phosphoramidite Solution: Dissolve the 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. To ensure stability, this should be done under an inert atmosphere (e.g., argon) and using a bottle with a septum.
-
Activator Solution: Prepare a 0.45 M solution of 1H-Tetrazole in anhydrous acetonitrile.
-
Deblocking Solution: Prepare a solution of 3% (w/v) trichloroacetic acid in dichloromethane.
-
Capping Solutions:
-
Cap A: A solution of acetic anhydride/2,6-lutidine/tetrahydrofuran (1:1:8 v/v/v).
-
Cap B: A solution of 16% (v/v) N-methylimidazole in tetrahydrofuran.
-
-
Oxidation Solution: Prepare a solution of 0.02 M iodine in a mixture of tetrahydrofuran/water/pyridine.
Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines a single synthesis cycle on an automated DNA synthesizer. The synthesis is performed on a solid support (e.g., controlled pore glass - CPG) in a column.
-
Detritylation (De-blocking):
-
Wash the solid support with anhydrous acetonitrile.
-
Flush the column with the deblocking solution for 60-120 seconds to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
Wash the column extensively with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT group.
-
-
Coupling:
-
Simultaneously deliver the 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ phosphoramidite solution and the activator solution to the synthesis column.
-
Allow the coupling reaction to proceed for 30-180 seconds. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
-
Capping:
-
Wash the column with anhydrous acetonitrile.
-
Deliver the capping solutions (Cap A and Cap B) to the column to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion mutants in subsequent cycles.
-
Wash the column with anhydrous acetonitrile.
-
-
Oxidation:
-
Deliver the oxidation solution to the column to oxidize the newly formed phosphite triester linkage to a more stable phosphate triester.
-
Wash the column with anhydrous acetonitrile.
-
-
Repeat: Repeat steps 1-4 for each subsequent nucleotide to be added to the sequence.
Protocol 3: Cleavage and Deprotection
-
Cleavage from Support: After the final synthesis cycle, wash the column with acetonitrile and dry the support with a stream of argon. Transfer the solid support to a screw-cap vial. Add concentrated ammonium hydroxide (28-30%) to the vial and incubate at 55°C for 8-12 hours. This cleaves the oligonucleotide from the solid support and removes the cyanoethyl protecting groups from the phosphate backbone.
-
Base Deprotection: The ammonium hydroxide treatment also removes the protecting groups (isobutyryl in the case of dG) from the nucleobases.
-
Work-up: After cooling, centrifuge the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube. Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
Protocol 4: Purification of the Labeled Oligonucleotide
High-performance liquid chromatography (HPLC) is the recommended method for purifying the isotopically labeled oligonucleotide.
-
Sample Preparation: Re-dissolve the dried crude oligonucleotide pellet in an appropriate aqueous buffer, such as 0.1 M triethylammonium acetate (TEAA).
-
Reverse-Phase HPLC:
-
Column: C18 reverse-phase HPLC column.
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B over 20-30 minutes is typically used to elute the oligonucleotide. The exact gradient will depend on the length and sequence of the oligonucleotide.
-
Detection: Monitor the elution profile at 260 nm. The full-length product, which is more retained due to its hydrophobicity, should be the major peak.
-
-
Fraction Collection and Desalting: Collect the fractions corresponding to the main peak. The collected fractions can be desalted using a size-exclusion column or by ethanol precipitation.
-
Purity Analysis: The purity of the final product should be assessed by analytical HPLC or capillary electrophoresis. The identity of the labeled oligonucleotide can be confirmed by mass spectrometry.[2][3]
Mandatory Visualizations
Caption: Automated Solid-Phase Oligonucleotide Synthesis Workflow.
Caption: Key Chemical Steps in the Phosphoramidite Coupling Reaction.
References
Application Notes and Protocols for DNA Aduct Analysis using Isotope Dilution Mass Spectrometry
Introduction
DNA adducts are covalent modifications to DNA that result from exposure to electrophilic compounds, including environmental carcinogens and certain pharmaceuticals. These adducts can disrupt normal cellular processes, leading to mutations and potentially initiating carcinogenesis.[1][2][3][4] The quantitative analysis of DNA adducts serves as a critical biomarker for assessing carcinogen exposure, understanding mechanisms of toxicity, and evaluating the efficacy and genotoxicity of new drug candidates.[1][2][5][6] Isotope dilution high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) is considered the gold standard for this analysis due to its high selectivity, sensitivity, accuracy, and reproducibility.[1][2][3][4] This application note provides detailed protocols for sample preparation and analysis of DNA adducts using this advanced technique.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. This standard is added to the sample at the beginning of the preparation process and co-purifies with the analyte. By measuring the ratio of the native analyte to the isotopically labeled standard in the mass spectrometer, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss during preparation and analysis.
Experimental Workflow
The overall workflow for DNA adduct analysis involves several key stages, from sample collection to data acquisition.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Adductomics in Chemically Induced Adverse Outcomes and Major Emphasis on DNA Adductomics: A Pathbreaking Tool in Biomedical Research [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Resolution Mass Spectrometry of ¹³C, ¹⁵N-Labeled DNA Fragments for Quantitative Analysis of DNA-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of interactions between DNA and proteins, such as transcription factors, is crucial for understanding gene regulation and for the development of novel therapeutics. Stable isotope labeling of DNA fragments with ¹³C and ¹⁵N, followed by high-resolution mass spectrometry (HRMS), offers a powerful platform for the detailed and quantitative analysis of these interactions. This approach allows for the unambiguous identification and quantification of binding partners and can elucidate the stoichiometry of DNA-protein complexes. This application note provides a detailed protocol for the metabolic labeling of DNA fragments in E. coli, their subsequent purification, and analysis by LC-HRMS.
Principle
This method relies on the metabolic incorporation of stable isotopes from ¹³C-glucose and ¹⁵N-ammonium chloride into the DNA of E. coli. The labeled DNA is then isolated, enzymatically digested into fragments, and purified. These isotopically labeled DNA fragments serve as internal standards for the accurate quantification of DNA-protein interactions. By comparing the mass spectra of labeled and unlabeled DNA fragments upon binding to a protein of interest, the stoichiometry and affinity of the interaction can be determined with high accuracy and sensitivity.
Experimental Protocols
Metabolic Labeling of DNA in E. coli
This protocol describes the uniform labeling of E. coli DNA with ¹³C and ¹⁵N.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
M9 minimal medium components
-
[U-¹³C₆]-glucose (Cambridge Isotope Laboratories, Inc.)
-
¹⁵NH₄Cl (Cambridge Isotope Laboratories, Inc.)
-
Ampicillin or other appropriate antibiotic
-
LB medium
-
IPTG (for inducible expression systems, if applicable)
Procedure:
-
Starter Culture: Inoculate a single colony of E. coli into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.
-
Pre-culture: The next day, inoculate 1 L of M9 minimal medium containing standard ¹²C-glucose and ¹⁴NH₄Cl with the overnight starter culture. Grow the culture at 37°C with shaking until it reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.
-
Adaptation to Minimal Medium: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C). Resuspend the cell pellet in 1 L of M9 minimal medium devoid of a carbon and nitrogen source. Repeat the centrifugation and resuspend the pellet in 100 mL of M9 minimal medium.
-
Labeling Culture: Inoculate 1 L of M9 minimal medium prepared with [U-¹³C₆]-glucose (2 g/L) as the sole carbon source and ¹⁵NH₄Cl (1 g/L) as the sole nitrogen source with the adapted cell culture.
-
Growth and Harvest: Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.8-1.0. If an inducible plasmid carrying the DNA sequence of interest is used, induce expression with IPTG at an OD₆₀₀ of 0.5-0.6 and continue to grow for another 3-4 hours. Harvest the cells by centrifugation (8000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until further use.
Isolation and Fragmentation of Labeled DNA
Materials:
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1% SDS)
-
Proteinase K
-
RNase A
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Chloroform:Isoamyl alcohol (24:1)
-
Ethanol (100% and 70%)
-
Sodium acetate (3 M, pH 5.2)
-
Restriction enzymes (e.g., EcoRI, HindIII) and corresponding buffers
-
Agarose gel electrophoresis reagents
-
Gel extraction kit (e.g., QIAquick Gel Extraction Kit)
Procedure:
-
Cell Lysis: Resuspend the labeled cell pellet in lysis buffer and incubate at 65°C for 1 hour.
-
Protein and RNA Removal: Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 2 hours. Then, add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 1 hour.
-
DNA Extraction: Perform a phenol:chloroform extraction followed by a chloroform extraction to remove proteins and lipids.
-
DNA Precipitation: Precipitate the genomic DNA by adding 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour.
-
Wash and Resuspend: Centrifuge to pellet the DNA, wash the pellet with 70% ethanol, air dry, and resuspend in a suitable buffer (e.g., TE buffer).
-
DNA Fragmentation: Digest the purified labeled genomic DNA with appropriate restriction enzymes to generate fragments of the desired size.
-
Fragment Purification: Separate the DNA fragments by agarose gel electrophoresis. Excise the band corresponding to the desired fragment size and purify the DNA using a gel extraction kit.
High-Resolution Mass Spectrometry Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC-MS/MS Parameters (Example):
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Negative ESI |
| Mass Analyzer | Orbitrap |
| Resolution | 120,000 |
| Scan Range (m/z) | 300-2000 |
| Collision Energy (for MS/MS) | 20-40 eV (HCD) |
Procedure:
-
Sample Preparation: Mix the purified ¹³C, ¹⁵N-labeled DNA fragments (as internal standard) with the unlabeled DNA fragments that have been incubated with the protein of interest.
-
LC-MS/MS Analysis: Inject the sample mixture onto the LC-MS/MS system. The DNA fragments will be separated by the LC column and subsequently ionized and analyzed by the mass spectrometer.
-
Data Analysis: The acquired data is processed using specialized software. The mass shift between the labeled and unlabeled DNA fragments allows for their clear differentiation. The relative peak intensities are used to quantify the amount of bound and unbound DNA, providing insights into the binding affinity and stoichiometry.
Data Presentation
The quantitative data obtained from the HRMS analysis can be summarized in tables for clear comparison.
Table 1: Mass Shift Analysis of a 20-mer DNA Fragment.
| Fragment | Unlabeled (¹²C, ¹⁴N) Monoisotopic Mass (Da) | Labeled (¹³C, ¹⁵N) Monoisotopic Mass (Da) | Observed Mass Shift (Da) | Theoretical Mass Shift (Da) | Isotope Incorporation (%) |
| 5'-AGCTAGCTAGCTAGCTAGCT-3' | 6142.04 | 6340.89 | 198.85 | 199.12 | >99% |
| 5'-GATTACAGATTACAGATTAC-3' | 6145.05 | 6348.88 | 203.83 | 204.14 | >99% |
Table 2: Quantitative Analysis of Transcription Factor-DNA Binding.
| DNA Fragment | Unlabeled Peak Area (Arbitrary Units) | Labeled Peak Area (Arbitrary Units) | Ratio (Unlabeled/Labeled) | Relative Abundance of Bound DNA (%) |
| Promoter Region A | 1.25 x 10⁷ | 2.50 x 10⁷ | 0.50 | 33.3 |
| Promoter Region B | 5.80 x 10⁶ | 2.45 x 10⁷ | 0.24 | 19.4 |
| Non-specific Region | 2.35 x 10⁷ | 2.48 x 10⁷ | 0.95 | 48.7 |
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow can be visualized to provide a clear overview of the entire process.
Caption: Experimental workflow for high-resolution mass spectrometry of ¹³C, ¹⁵N-labeled DNA fragments.
Signaling Pathway Example: p53-Mediated Gene Activation
The tumor suppressor protein p53 is a transcription factor that plays a central role in cellular stress response. Upon DNA damage, p53 is activated and binds to specific DNA sequences (p53 response elements) in the promoter regions of target genes, leading to the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis. The quantitative analysis of p53 binding to its response elements can be performed using the described HRMS method with ¹³C, ¹⁵N-labeled DNA fragments.
Application Notes and Protocols: Structural Studies of DNA-Protein Complexes Using Labeled Deoxyguanosine (dG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate interactions between DNA and proteins are fundamental to nearly all cellular processes, including DNA replication, transcription, and repair. Elucidating the three-dimensional structures of DNA-protein complexes is paramount for understanding these mechanisms and for the rational design of therapeutic agents that target these interactions. Site-specific labeling of DNA, particularly with modified deoxyguanosine (dG) nucleosides, provides a powerful toolkit for overcoming common challenges in structural biology. Labeled dG can serve as a spectroscopic probe, a heavy atom for crystallographic phasing, or an isotopic label for NMR, enabling detailed analysis of complex structures and dynamics. These application notes provide an overview and detailed protocols for leveraging labeled dG in the structural analysis of DNA-protein complexes.
Strategies for Labeling Deoxyguanosine (dG)
The choice of label for dG is dictated by the intended structural biology technique. The three primary categories of labels are isotopic, heavy-atom, and fluorescent.
-
Isotopic Labels (¹⁵N, ¹³C): Used in Nuclear Magnetic Resonance (NMR) spectroscopy. Uniform or site-specific incorporation of these isotopes in dG allows for the selective observation of signals from the DNA in a large complex, simplifying crowded spectra and enabling the mapping of protein-DNA interfaces.
-
Heavy-Atom Labels (Br, I): Primarily used in X-ray crystallography. Incorporating an electron-dense atom like bromine at the C8 position of guanine (8-Br-dG) helps solve the "phase problem" required to determine the electron density map from diffraction data.
-
Fluorescent Labels: Used in various fluorescence spectroscopy techniques, such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Anisotropy (FA). A fluorophore attached to dG can report on binding events, conformational changes, and distances within the DNA-protein complex.
Caption: Workflow for selecting a dG label based on the desired structural technique.
Protocol 1: Incorporation of Labeled dG into Oligonucleotides
Site-specifically labeled oligonucleotides are most commonly and reliably produced via automated solid-phase synthesis using a modified phosphoramidite building block.
Materials:
-
Labeled dG phosphoramidite (e.g., N2-dmf-8-bromo-dG-CE Phosphoramidite, ¹⁵N-dG CE Phosphoramidite, or a dG phosphoramidite with a linker for fluorescent dye conjugation).
-
Standard DNA phosphoramidites (dA, dC, dT).
-
DNA synthesizer and associated reagents (e.g., activator, capping reagents, oxidizing agent).
-
Cleavage and deprotection reagents (e.g., ammonium hydroxide, AMA).
-
Purification system (e.g., HPLC, PAGE).
Method:
-
Synthesis: Program the DNA synthesizer with the desired sequence. Install the labeled dG phosphoramidite on a designated port.
-
Automated Synthesis Cycle: The synthesizer will perform the standard cycles of detritylation, coupling, capping, and oxidation to build the oligonucleotide chain. When the sequence calls for the labeled guanine, the modified phosphoramidite will be coupled to the growing chain.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove protecting groups by incubating with the appropriate deprotection solution (e.g., concentrated ammonium hydroxide at 55°C for 16 hours).[1] The specific conditions depend on the protecting groups used on the bases.[2]
-
Purification: Purify the full-length labeled oligonucleotide from shorter, failed sequences using reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quality Control: Verify the identity and purity of the final product using mass spectrometry (e.g., ESI-MS) and analytical HPLC or capillary electrophoresis.
Application in NMR Spectroscopy
Using ¹⁵N-labeled dG within the DNA ligand is a powerful method to study the DNA-protein interface. By acquiring a 2D ¹H-¹⁵N HSQC spectrum, one can specifically observe signals from the labeled DNA, allowing for the precise identification of nucleotides involved in protein binding through chemical shift perturbations (CSPs).
Caption: Experimental workflow for an NMR titration to map a DNA-protein interface.
Protocol 2: NMR Titration Experiment
This protocol outlines the process for mapping a protein's binding site on a DNA molecule containing ¹⁵N-labeled dG residues.
Materials:
-
Purified, ¹⁵N-labeled DNA oligonucleotide (~0.1-0.5 mM).
-
Purified, unlabeled protein of interest (concentrated stock, >10x the DNA concentration).
-
NMR Buffer (e.g., 25 mM Phosphate, 50-100 mM NaCl, pH 6.0-7.0).[3]
-
Deuterium Oxide (D₂O) for spectrometer lock (5-10% final volume).
-
NMR spectrometer equipped with a cryoprobe.
Method:
-
Sample Preparation: Prepare the initial NMR sample containing the ¹⁵N-labeled DNA in NMR buffer with D₂O to a final volume suitable for your NMR tube (e.g., 500 µL).
-
Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the free DNA. This serves as the reference (0 molar equivalents of protein).
-
Protein Titration: Add a small aliquot of the concentrated, unlabeled protein stock solution to the NMR tube (e.g., to achieve a 0.25:1 protein:DNA molar ratio). Mix gently.
-
Acquire Titration Point Spectra: Record a 2D ¹H-¹⁵N HSQC spectrum of the complex.
-
Repeat Titration: Continue adding aliquots of the protein to achieve increasing molar ratios (e.g., 0.5:1, 0.75:1, 1:1, 1.5:1, etc.) and record a spectrum at each point until the chemical shifts of the DNA signals stop changing, indicating saturation.[4][5]
-
Data Analysis: Overlay the series of HSQC spectra. Identify the dG signals that show significant changes in their chemical shift upon protein addition. These perturbations indicate that these specific dG residues are at or near the binding interface.[6]
Quantitative Data: Chemical Shift Perturbations
The magnitude of the chemical shift perturbation (CSP) for each residue can be calculated and plotted to visualize the binding interface.
| Labeled Residue | CSP (ppm) at 1:1 Molar Ratio |
| G5 | 0.05 |
| G10 | 0.42 |
| G11 | 0.51 |
| G17 | 0.08 |
| G22 | 0.38 |
Table 1: Representative chemical shift perturbation data from an NMR titration. Significant perturbations (bolded) for G10, G11, and G22 suggest their involvement in the protein interaction.
Application in X-ray Crystallography
Incorporating a heavy atom like bromine at the C8 position of guanine (8-Br-dG) is a key strategy for solving the phase problem in X-ray crystallography.[7] The heavy atom provides a strong anomalous scattering signal, which can be measured at different X-ray wavelengths (Multi-wavelength Anomalous Dispersion, or MAD) to calculate the initial phases and generate an interpretable electron density map.[7]
Protocol 3: Crystallization of a DNA-Protein Complex
Materials:
-
Purified DNA oligonucleotide containing 8-Br-dG.
-
Purified protein of interest.
-
Crystallization buffer (e.g., 25 mM HEPES pH 7.0, 100 mM NaCl).
-
Crystallization screens (various precipitants, salts, and buffers).
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).
Method:
-
Complex Formation: Mix the 8-Br-dG-labeled DNA and the protein in a slight molar excess of the DNA (e.g., 1:1.2 protein:DNA ratio) in crystallization buffer. Incubate on ice for 30-60 minutes to allow for complex formation.
-
Concentration: Concentrate the complex to a suitable concentration for crystallization trials (typically 5-15 mg/mL).
-
Crystallization Screening: Set up crystallization trials using the vapor diffusion method. Pipette a small volume (e.g., 1 µL) of the protein-DNA complex and mix it with an equal volume of the reservoir solution from a commercial crystallization screen.
-
Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Optimization: Once initial crystal "hits" are identified, perform optimization screens by varying the pH, precipitant concentration, and salt concentration around the initial hit condition to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystal and collect diffraction data at a synchrotron source, ensuring data is collected at multiple wavelengths around the bromine absorption edge for MAD phasing.
Quantitative Data: Crystallographic Data Summary
| Parameter | Value |
| PDB ID | (Example) |
| Space Group | P2₁2₁2₁ |
| Resolution (Å) | 2.1 |
| R-work / R-free | 0.19 / 0.22 |
| No. of Protein Atoms | 2,540 |
| No. of DNA Atoms (8-Br-dG) | 825 |
| Solvent Content (%) | 45.3 |
Table 2: Example of a table summarizing key data from a solved crystal structure of a DNA-protein complex containing 8-Br-dG.
Application in Fluorescence Spectroscopy
Fluorescence anisotropy (FA) is a powerful technique for quantifying DNA-protein interactions in solution. By labeling the DNA with a fluorophore, the binding of a protein can be monitored by measuring the change in the rotational speed of the labeled DNA. When a large protein binds to the small, fluorescently labeled DNA, the tumbling rate of the DNA slows dramatically, leading to an increase in the measured anisotropy.
Caption: Workflow for a fluorescence anisotropy DNA-protein binding experiment.
Protocol 4: Fluorescence Anisotropy Binding Assay
Materials:
-
Oligonucleotide containing a dG labeled with a fluorescent dye (e.g., fluorescein).
-
Purified protein of interest.
-
Binding Buffer (e.g., 25 mM HEPES pH 7.0, 100 mM NaCl, 1 mM TCEP).
-
Fluorometer or plate reader capable of measuring fluorescence anisotropy.
Method:
-
Setup: Prepare a series of samples in cuvettes or a microplate. Each sample should contain a constant, low concentration of the fluorescently labeled DNA (e.g., 1-5 nM).
-
Protein Titration: Add increasing concentrations of the protein to the samples, ranging from well below to well above the expected dissociation constant (Kd). Include a "DNA only" control with no protein.
-
Equilibration: Incubate the samples at a constant temperature (e.g., 20°C) for a sufficient time to allow the binding reaction to reach equilibrium (typically 20-30 minutes).
-
Measurement: Measure the fluorescence anisotropy of each sample using the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 490 nm excitation / 520 nm emission for fluorescein).
-
Data Analysis: Plot the measured anisotropy as a function of the total protein concentration.
-
Determine Kd: Fit the resulting binding curve to a suitable binding model (e.g., a single-site binding isotherm) to calculate the equilibrium dissociation constant (Kd).
Quantitative Data: Fluorescence Anisotropy Titration
| [Protein] (nM) | Anisotropy (r) |
| 0 | 0.085 |
| 10 | 0.112 |
| 25 | 0.145 |
| 50 | 0.180 |
| 100 | 0.215 |
| 250 | 0.238 |
| 500 | 0.245 |
| 1000 | 0.246 |
Table 3: Representative data from a fluorescence anisotropy titration. The data can be fit to determine that the Kd is approximately 50 nM, the concentration at which half the maximal anisotropy change is observed.
Applications in Drug Development
Structural studies of DNA-protein complexes are a cornerstone of modern drug discovery. By providing high-resolution snapshots of the interaction interface, these studies enable:
-
Rational Drug Design: Visualizing the binding pocket allows for the design of small molecules that can either mimic or disrupt the natural interaction with high specificity.
-
Mechanism of Action Studies: Determining the structure of a drug bound to a DNA-protein complex can reveal its precise mechanism of action, explaining its efficacy and informing the development of improved derivatives.
-
Fragment-Based Screening: Structural techniques can be used to identify how small chemical fragments bind to the complex, which can then be elaborated into more potent lead compounds.
-
Understanding Resistance: Comparing the structures of drug-sensitive and drug-resistant complexes can reveal mutations that confer resistance, guiding the development of next-generation therapies.
The use of labeled dG significantly enhances the feasibility and resolution of these critical studies, accelerating the pipeline from basic biological understanding to clinical application.
References
- 1. 8-Bromo-2'-deoxyguanosine, 8-Br-dG Oligonucleotide Modification [biosyn.com]
- 2. 8-Br dG Oligo Modifications from Gene Link [genelink.com]
- 3. Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Fluorescence anisotropy DNA binding assay. [bio-protocol.org]
- 6. Fluorescence Anisotropy DNA Binding Assay. [bio-protocol.org]
- 7. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phosphoramidite Coupling Efficiency for Labeled Nucleosides
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing phosphoramidite coupling efficiency, with a special focus on labeled and modified nucleosides. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during oligonucleotide synthesis.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a frequent issue in oligonucleotide synthesis, particularly when incorporating bulky labeled or modified phosphoramidites. This guide provides a systematic approach to identifying and resolving the root causes of poor coupling.
Question: My trityl monitor shows low coupling efficiency after introducing a fluorescently labeled phosphoramidite. What are the potential causes and how can I troubleshoot this?
Answer:
Low coupling efficiency with labeled phosphoramidites is often due to a combination of factors, primarily steric hindrance and reagent quality. Here’s a step-by-step troubleshooting approach:
-
Verify Reagent Quality and Handling:
-
Moisture Contamination: Anhydrous conditions are critical for efficient phosphoramidite chemistry.[1] Trace amounts of water can significantly reduce coupling efficiency by reacting with the activated phosphoramidite.
-
Phosphoramidite Quality: Degradation of the phosphoramidite can lead to lower concentrations of the active species.
-
Solution: Use fresh phosphoramidites and dissolve them immediately before use. Avoid repeated freeze-thaw cycles.
-
-
-
Optimize Coupling Conditions:
-
Activator Choice: The choice of activator plays a crucial role, especially for sterically hindered phosphoramidites.[3][4] More acidic or more nucleophilic activators can enhance the reaction rate.
-
Solution: For bulky modifications, consider switching from standard activators like 1H-Tetrazole to more potent options such as 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI).[3][4][5] DCI, being more nucleophilic, has been shown to double the coupling rate compared to tetrazole.[5]
-
-
Coupling Time: Sterically demanding phosphoramidites require longer reaction times to achieve high coupling efficiencies.[6]
-
Phosphoramidite Concentration and Equivalents: Increasing the concentration of the phosphoramidite can drive the reaction forward.
-
Solution: Increase the molar excess of the phosphoramidite relative to the solid support. Doubling the concentration can significantly improve coupling efficiency.
-
-
-
Evaluate the Synthesis Cycle:
-
Capping Efficiency: Inefficient capping of unreacted 5'-hydroxyl groups can lead to the formation of deletion sequences, which can be misinterpreted as low coupling efficiency of the subsequent labeled monomer.[1][6]
-
Solution: Ensure your capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and effective. For some synthesizers, increasing the delivery volume and time for capping reagents can improve efficiency to over 99%.[1]
-
-
Deblocking: Incomplete removal of the 5'-DMT protecting group will prevent the coupling reaction.
-
Solution: Ensure the deblocking solution (e.g., trichloroacetic acid in dichloromethane) is active and the deblocking time is sufficient.
-
-
Question: I am observing a gradual decrease in coupling efficiency throughout the synthesis of a long oligonucleotide with multiple labels. What could be the cause?
Answer:
A gradual decrease in coupling efficiency during the synthesis of long or complex oligonucleotides is often related to cumulative effects and issues with the solid support.
-
Reagent Degradation: Over the course of a long synthesis, reagents on the synthesizer can degrade, especially if not handled under strictly anhydrous conditions.
-
Solution: Use fresh reagents for long syntheses. If the synthesis is particularly long, consider replacing the phosphoramidite and activator solutions midway through.
-
-
Solid Support Issues:
-
Steric Crowding: As the oligonucleotide chain grows, steric hindrance on the solid support can increase, making it more difficult for the bulky labeled phosphoramidites to access the 5'-hydroxyl group.
-
Solution: For long oligonucleotides, consider using a solid support with a larger pore size (e.g., 1000 Å CPG) to reduce steric crowding.
-
-
Support Loading: A high-loading support might lead to steric hindrance sooner.
-
Solution: Choose a support with a loading capacity appropriate for the length and complexity of your oligonucleotide.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal coupling time for a FAM-labeled phosphoramidite?
A1: Due to the steric hindrance of the fluorescein moiety, a standard 30-second coupling time is often insufficient. It is recommended to extend the coupling time to at least 3 minutes, with optimal times often being around 15 minutes to ensure high coupling efficiency.[8]
Q2: Which activator is best for coupling biotin phosphoramidite?
A2: For sterically hindered phosphoramidites like biotin, more potent activators are recommended. While 1H-Tetrazole can be used, activators like ETT, BTT, or DCI generally provide better results. DCI, in particular, has been shown to be highly effective due to its nucleophilicity.[4][5]
Q3: Can I use the same deprotection conditions for oligonucleotides containing fluorescent labels?
A3: Not always. Some fluorescent dyes are sensitive to standard deprotection conditions (e.g., concentrated ammonium hydroxide at elevated temperatures). For example, rhodamine derivatives are generally not stable under these conditions and require post-synthetic labeling.[8] It is crucial to check the dye's stability and use milder deprotection conditions, such as aqueous methylamine or potassium carbonate in methanol, if necessary.[9]
Q4: How does moisture affect the phosphoramidite coupling reaction?
A4: Moisture has a detrimental effect on coupling efficiency in two primary ways:
-
It reacts with the activated phosphoramidite, consuming it before it can couple to the growing oligonucleotide chain.
-
It can hydrolyze the phosphoramidite to a phosphonate, reducing the concentration of the active reagent.[1] Maintaining anhydrous conditions for all reagents and solvents is therefore paramount.
Q5: What is the purpose of the capping step and why is it important for labeled oligonucleotides?
A5: The capping step acetylates any 5'-hydroxyl groups that failed to react during the coupling step. This is crucial because it prevents these unreacted chains from participating in subsequent coupling cycles, which would result in oligonucleotides with internal deletions (n-1 sequences).[6] For syntheses involving expensive labeled phosphoramidites, efficient capping ensures that the valuable monomer is not wasted on already failed sequences and simplifies the purification of the final full-length product.
Data Presentation: Optimizing Coupling Conditions
The following tables summarize quantitative data on the impact of various parameters on phosphoramidite coupling efficiency.
Table 1: Effect of Phosphoramidite Equivalents and Coupling Time on Efficiency
| Labeled Nucleoside | Phosphoramidite Equivalents | Coupling Time (min) | Coupling Efficiency (%) |
| 5'-GalNAc Conjugate | 1.75 | 5 | 46 |
| 5'-GalNAc Conjugate | 1.75 | 15 | 80 |
| 5'-GalNAc Conjugate | 2.88 | 30 | >95 |
Data compiled from a study on the synthesis of 5'-GalNAc-conjugated oligonucleotides.[10]
Table 2: Comparison of Activators for a 34-mer Oligoribonucleotide
| Activator | Monomer Equivalents | Full-Length Product Yield (%) |
| 0.45M Tetrazole | 2 | 0 |
| 0.45M Tetrazole + 0.1M NMI | 2 | 13 |
| 1M DCI | 2 | 54 |
Data from a study on the synthesis of a 34-mer oligoribonucleotide, highlighting the superior performance of DCI for complex syntheses.[4][5]
Table 3: Recommended Coupling Times for Various Phosphoramidites
| Phosphoramidite Type | Recommended Coupling Time |
| Standard Unmodified Nucleosides | 30 seconds |
| Biotin Phosphoramidite | 3 minutes |
| Fluorescein (FAM) Phosphoramidite | 3 - 15 minutes |
| Cyanine Dyes (e.g., Cy3, Cy5) | 15 minutes or longer |
| Other Bulky Modifiers | 5 - 15 minutes |
General recommendations compiled from various sources.[6][8]
Experimental Protocols
1. Standard Phosphoramidite Coupling Cycle
This protocol outlines the four main steps in a single cycle of solid-phase oligonucleotide synthesis.
-
Step 1: Deblocking (Detritylation)
-
Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Procedure: The solid support is treated with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside. The resulting orange-colored trityl cation is washed away, and its absorbance can be measured to monitor coupling efficiency from the previous cycle. The support is then washed with anhydrous acetonitrile to remove residual acid and water.
-
-
Step 2: Coupling
-
Reagents: Labeled/unmodified phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile) and an activator solution (e.g., 0.25 M ETT or 0.5 M DCI in anhydrous acetonitrile).
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The 5'-hydroxyl of the support-bound nucleoside then attacks the phosphorus center, forming a phosphite triester linkage. The reaction time is varied depending on the phosphoramidite being used (see Table 3). The column is then washed with acetonitrile.[6]
-
-
Step 3: Capping
-
Reagents: Capping A (acetic anhydride in THF/lutidine) and Capping B (N-methylimidazole in THF).
-
Procedure: The capping reagents are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing them from reacting in subsequent cycles. This step is typically fast (around 30 seconds). The support is then washed with acetonitrile.[6]
-
-
Step 4: Oxidation
-
Reagent: 0.02 M Iodine in THF/water/pyridine.
-
Procedure: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester by the iodine solution. This reaction is also rapid (around 30 seconds). The support is then washed with acetonitrile, completing the cycle.
-
2. Cleavage and Deprotection
-
Cleavage from Support:
-
Reagent: Concentrated ammonium hydroxide.
-
Procedure: The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the succinyl linker, releasing the oligonucleotide from the support.
-
-
Deprotection:
-
Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
Procedure: The oligonucleotide solution is heated (e.g., 55°C for 8-12 hours for standard bases) to remove the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases (e.g., benzoyl, isobutyryl). For sensitive labels, milder conditions such as AMA at room temperature or potassium carbonate in methanol should be used.[9]
-
Visualizations
Caption: Workflow of the phosphoramidite synthesis cycle.
Caption: Troubleshooting decision tree for low coupling efficiency.
Caption: Key factors influencing phosphoramidite coupling efficiency.
References
- 1. glenresearch.com [glenresearch.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. datapdf.com [datapdf.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Signal-to-Noise in NMR of ¹³C, ¹⁵N-Labeled DNA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ¹³C, ¹⁵N-labeled DNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to signal-to-noise (S/N) ratio in your NMR experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing step-by-step solutions to improve your signal-to-noise ratio.
Issue 1: Low Signal-to-Noise Ratio in a Standard 2D HSQC Experiment
Symptoms:
-
Weak cross-peaks that are difficult to distinguish from the noise.
-
Long acquisition times are required to see any meaningful signals.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Suboptimal Sample Concentration | For biomolecules like DNA, a concentration of at least 0.05 mM is recommended for experiments using a cryoprobe, with concentrations greater than 1 mM being preferable as long as the solution viscosity does not significantly increase.[1] For small molecules, 5-25 mg is typical for ¹H NMR, while ¹³C NMR may require 50-100 mg.[2] |
| Improper Shimming | Poor shimming leads to broad lineshapes, which reduces the peak height and thus the S/N ratio. Ensure the sample is properly shimmed before starting the experiment. Insufficient sample volume can lead to poor shimming results.[1] |
| Incorrect Pulse Width Calibration | Inaccurate pulse widths will lead to inefficient magnetization transfer and signal loss. Calibrate the 90° pulse widths for both ¹H and the heteronuclei (¹³C, ¹⁵N) for each new sample. |
| Inadequate Relaxation Delay (d1) | If the relaxation delay is too short, the magnetization will not fully recover between scans, leading to signal saturation and reduced intensity. For ¹³C NMR, a new set of default parameters with an optimized relaxation delay (D1=2.0s) has been shown to double the signal intensity in some cases.[3] |
| High Salt Concentration | High salt concentrations in the sample can significantly decrease the performance of cryoprobes by increasing the resistance of the sample.[4] This leads to a lower quality factor (Q) of the probe and reduced sensitivity. Consider using 2 or 3 mm NMR tubes for samples with high salt concentrations to mitigate this effect.[1][4] |
Issue 2: Long Experiment Times for 3D and 4D Experiments
Symptoms:
-
Experiments take days or even weeks to acquire, making them impractical.
-
The resulting spectra still have a low signal-to-noise ratio despite the long acquisition time.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Conventional (Uniform) Sampling | For multi-dimensional experiments (3D, 4D), conventional sampling of all indirect dimensions is very time-consuming. |
| Solution: Implement Non-Uniform Sampling (NUS). NUS acquires only a fraction of the data points in the indirect dimensions, which can dramatically reduce the experiment time.[5][6][7] This saved time can be reallocated to acquire more scans, thereby boosting the signal-to-noise ratio.[8] Time savings of up to a factor of 10 or more can be achieved in 3D and 4D experiments.[5] | |
| Slow Tumbling of Large DNA Molecules | Large DNA molecules tumble slowly in solution, leading to rapid transverse relaxation (short T₂) and broad lines. This results in significant signal loss during the long delays in pulse sequences. |
| Solution: Use a Transverse Relaxation-Optimized Spectroscopy (TROSY)-based pulse sequence. TROSY-based experiments are specifically designed to counteract the effects of fast transverse relaxation in large molecules, resulting in sharper lines and improved sensitivity.[9] |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the optimal concentration for my ¹³C, ¹⁵N-labeled DNA sample?
A1: For NMR experiments using a cryoprobe, a biomolecule sample concentration of at least 0.05 mM is recommended.[1] However, a concentration of 1 mM or higher is preferred if it does not lead to a significant increase in solution viscosity.[1] For smaller molecules, a sample of 5-25 mg is generally sufficient for ¹H NMR, while ¹³C NMR may require 50-100 mg.[2]
Q2: How can I minimize sample-induced noise, especially with high salt buffers?
A2: High salt concentrations can degrade the performance of cryoprobes.[4] To minimize this, consider the following:
-
Use smaller diameter NMR tubes: For samples with high salt concentrations, using 3 mm or even 2 mm NMR tubes can lead to better results in terms of shorter π/2 pulses and higher signal-to-noise ratios.[1][4]
-
Optimize buffer components: If possible, use buffer ions with lower conductivity.
Q3: What are some best practices for preparing my NMR sample?
A3:
-
Use high-quality NMR tubes: Ensure your NMR tubes are clean and free from scratches.[2][10]
-
Filter your sample: To remove any particulate matter that can interfere with shimming, filter your sample directly into the NMR tube.[2][11]
-
Ensure sufficient volume: An insufficient sample volume can lead to poor shimming. A minimum volume of 500 µL for a regular NMR tube is recommended.[1]
Instrumentation and Acquisition
Q4: How much of a signal-to-noise improvement can I expect from a cryoprobe?
A4: A cryoprobe can provide a signal-to-noise enhancement of up to a factor of four to five compared to a conventional room-temperature probe.[12][13][14] This translates to a potential reduction in experiment time of up to 20-fold.[13]
Q5: What is Non-Uniform Sampling (NUS) and when should I use it?
A5: Non-Uniform Sampling (NUS) is a data acquisition method for multi-dimensional NMR experiments where only a random fraction of the data points in the indirect dimensions are collected.[5][6] This significantly reduces the acquisition time.[7] You should consider using NUS for any 2D, 3D, or 4D experiment where acquisition time is a limiting factor. The time saved can be used to increase the number of scans, leading to a higher signal-to-noise ratio.[8]
Q6: Can Paramagnetic Relaxation Enhancement (PRE) improve my signal-to-noise ratio?
A6: While primarily a technique for obtaining long-range distance restraints (up to ~35 Å), Paramagnetic Relaxation Enhancement (PRE) can indirectly help improve the signal-to-noise ratio.[15] By increasing the relaxation rates of the nuclei, PRE can allow for shorter relaxation delays between scans, thus accelerating data acquisition, which is particularly useful for molecules with long T1 relaxation times.[16]
Data Processing
Q7: How do I process data acquired with Non-Uniform Sampling (NUS)?
A7: NUS data cannot be processed with a standard Fourier Transform because of the missing data points.[6] Specialized reconstruction algorithms are required to reconstruct the full spectrum from the sparsely sampled data.[5] Most modern NMR software packages (like TopSpin) have built-in tools for NUS data reconstruction.[5][17]
Experimental Protocols
Protocol 1: Basic Sample Preparation for ¹³C, ¹⁵N-Labeled DNA
-
Dissolve the Sample: Dissolve the lyophilized ¹³C, ¹⁵N-labeled DNA in the desired NMR buffer (e.g., 25 mM sodium phosphate, 150 mM NaCl, 10% D₂O, pH 6.5). To ensure complete dissolution, you can gently heat the sample or use a vortex mixer.[2]
-
Filter the Sample: Use a micro-centrifuge filter (e.g., 0.22 µm cutoff) to remove any particulate matter. This is crucial for achieving good shims.[2][11]
-
Transfer to NMR Tube: Carefully transfer the filtered sample into a clean, high-quality NMR tube.[10]
-
Add Internal Standard (Optional): If required for chemical shift referencing, add an internal standard like DSS.[2]
-
Seal the Tube: For long experiments, it is advisable to seal the NMR tube with parafilm to prevent evaporation.[1]
Protocol 2: Setting up a 2D ¹H-¹⁵N HSQC Experiment with Non-Uniform Sampling (NUS)
This protocol assumes the use of Bruker TopSpin software.
-
Load a Standard HSQC Experiment: Start with a standard, pre-defined ¹H-¹⁵N HSQC experiment (e.g., hsqcetf3gpsi).
-
Optimize Acquisition Parameters: Set the spectral widths, transmitter offsets, and number of scans (ns) as you would for a conventional experiment.
-
Enable NUS: In the acquisition parameters (acqu), change the FnTYPE to non-uniform_sampling.[17]
-
Set NUS Percentage: In the NUS section of the acquisition parameters, set the NusAMOUNT[%]. A value of 25% is a good starting point for a 2D experiment.[17]
-
Start Acquisition: Run the experiment as usual.
-
Process with NUS Reconstruction: In the processing parameters (proc), set the MDD_mod to cs or mdd. Then, process the data using the xfb command. The software will first reconstruct the missing data points and then perform the Fourier transform.[17]
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise in 2D HSQC experiments.
Caption: Key strategies for enhancing signal-to-noise in DNA NMR experiments.
References
- 1. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. Performance of cryogenic probes as a function of ionic strength and sample tube geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Uniform Sampling (NUS) | Bruker [bruker.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. University of Ottawa NMR Facility Blog: Non-uniform Sampling (NUS) [u-of-o-nmr-facility.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. Cryoprobe - NMR Wiki [nmrwiki.org]
- 13. Cryoprobes [nmr.chem.ucsb.edu]
- 14. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 15. Practical Aspects of Paramagnetic Relaxation Enhancement in Biological Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paramagnetic relaxation enhancement - NMR Wiki [nmrwiki.org]
- 17. Non-Uniform Sampling (NUS) | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of DNA Adducts
This guide is intended for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the sensitive and specific quantification of DNA adducts. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you identify, understand, and mitigate the challenges posed by matrix effects in your analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of DNA adducts?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In DNA adduct analysis, the matrix consists of all the components of the digested biological sample other than the specific adduct of interest, such as unmodified nucleosides, salts from buffers, and residual enzymes from the DNA hydrolysis process.[2][3] These effects can manifest as either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of quantification.[4][5]
Q2: What causes ion suppression or enhancement?
A2: Ion suppression and enhancement primarily occur within the electrospray ionization (ESI) source of the mass spectrometer. The main proposed mechanisms include:
-
Competition for Ionization: When a DNA adduct and matrix components elute from the LC column at the same time, they compete for the available charge on the surface of the ESI droplets. If matrix components are present in high concentrations or have a higher affinity for the charge, the ionization of the target DNA adduct can be suppressed.[5]
-
Changes in Droplet Properties: Co-eluting matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity. This can affect the efficiency of droplet fission and solvent evaporation, which are critical steps for releasing the charged analyte into the gas phase.[6]
Q3: Why is the analysis of DNA adducts particularly susceptible to matrix effects?
A3: The analysis of DNA adducts is highly susceptible to matrix effects for several reasons:
-
Low Abundance: DNA adducts are often present at very low concentrations (e.g., 0.01–10 adducts per 10⁸ normal nucleotides), requiring highly sensitive detection methods that are more prone to interference.[7]
-
Complex Sample Preparation: The sample preparation process involves enzymatic or chemical hydrolysis of DNA, which introduces enzymes and salts into the sample.[3][8] Subsequent cleanup steps may not completely remove these and other endogenous molecules.
-
Excess of Unmodified Nucleosides: The vast excess of normal, unmodified nucleosides can lead to ion suppression if they are not chromatographically resolved from the adducts of interest.[9][10]
Q4: What is the "gold standard" for compensating for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects in LC-MS/MS analyses.[11] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, D). Since the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[5][11] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[11]
Troubleshooting Guide
Problem: I am observing low or inconsistent signal intensity for my DNA adduct in biological samples compared to the standard in a neat solution.
-
Possible Cause: You are likely experiencing ion suppression due to matrix effects. Co-eluting components from your sample are interfering with the ionization of your target adduct.
-
Solution Pathway:
-
Assess the Matrix Effect: First, you need to confirm and quantify the extent of the matrix effect. This can be done using the "Post-Extraction Spike" method. See the detailed protocol below.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.[12]
-
Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples. Consider using a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms for more effective removal of interfering substances.[12]
-
Liquid-Liquid Extraction (LLE): LLE can be effective for separating your adduct of interest from more polar or non-polar interferences. A double LLE procedure can further enhance selectivity.[12]
-
Sample Dilution: A simple approach to reduce the concentration of matrix components is to dilute the sample extract.[4][8] However, this may compromise the limit of quantification if your adduct is present at very low levels. The optimal dilution factor needs to be determined experimentally to balance the reduction in matrix effects with the loss of analyte signal.[8]
-
-
Optimize Chromatography:
-
Improve Separation: Modify your LC gradient to better separate the DNA adduct from the regions of ion suppression. A shallower gradient around the elution time of your analyte can improve resolution from co-eluting matrix components.
-
Change Column Chemistry: If you are using a standard C18 column, consider trying a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) that may offer different selectivity for your adduct and the interfering matrix components.
-
-
Implement a Compensation Strategy:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned, this is the most robust method for compensating for matrix effects. If a SIL-IS for your specific adduct is available, its use is highly recommended.[11] The SIL-IS should be added to the sample as early as possible in the workflow to account for variability in both sample preparation and ionization.[11]
-
Matrix-Matched Calibration: If a SIL-IS is not available, creating your calibration curve in an extract of a blank matrix (a sample known to not contain the analyte) can help to compensate for systematic matrix effects.[13]
-
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This method quantifies the extent of ion suppression or enhancement by comparing the analyte's response in a pure solution to its response in a sample matrix extract.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of the DNA adduct in the mobile phase at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Obtain a blank biological matrix (e.g., DNA from an untreated control group) and process it through your entire sample preparation procedure (hydrolysis, cleanup, etc.). After the final extraction step, spike the resulting extract with the DNA adduct standard to the same final concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with the DNA adduct standard before starting the sample preparation procedure. This set is used to determine the recovery.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Effect (ME %):
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (RE %):
-
Process Efficiency (PE %):
-
Data Presentation: Comparison of Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of different strategies for mitigating matrix effects in DNA adduct analysis.
Table 1: Effect of Sample Reconstitution Solvent on Analyte Recovery (as a proxy for matrix effect)
| Reconstitution Solvent | Analyte | Average Recovery (%) |
| 5% Methanol in Water | BaP-dG | 46% |
| 5% Methanol, 0.1% Formic Acid | BaP-dG | 64% |
| 50% DMSO in Water | BaP-dG | 39% |
| Data adapted from a study on the benzo[a]pyrene diol epoxide (BPDE)-dG adduct. Higher recovery suggests a reduction in signal suppression.[8] |
Table 2: Impact of Sample Dilution on Analyte Signal in the Presence of Matrix
| Dilution of DNA Digest | Analyte | Relative Signal Intensity |
| 20 µL (Standard) | BaP-dG | 1.00 |
| 40 µL | BaP-dG | 1.52 |
| 80 µL | BaP-dG | 2.04 |
| 160 µL | BaP-dG | 1.52 |
| Data adapted from a study on the BaP-dG adduct. An increase in signal intensity upon dilution indicates a reduction in ion suppression.[8] |
Table 3: Comparison of Sample Preparation Techniques on Matrix Effects and Recovery for Cannabinoids in Plasma (Illustrative Example)
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | ~60% | ~80% |
| Matrix Effect (%) | 25-35% (Suppression) | <20% (Suppression) |
| Precision (RSD%) | <10% | <6% |
| This table provides a general comparison of LLE and SPE. While not specific to DNA adducts, it illustrates the superior performance of SPE in reducing matrix effects and improving recovery and precision. |
Visualizations
Workflow for Assessing and Mitigating Matrix Effects
This diagram outlines a systematic approach to identifying and addressing matrix effects in your LC-MS/MS workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gtfch.org [gtfch.org]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Purity Issues with Synthetic 13C, 15N-Labeled Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic ¹³C, ¹⁵N-labeled oligonucleotides. The information is presented in a question-and-answer format to directly address common purity-related challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic ¹³C, ¹⁵N-labeled oligonucleotides?
A1: Synthetic ¹³C, ¹⁵N-labeled oligonucleotides are susceptible to the same types of process-related impurities as their unlabeled counterparts. These impurities primarily arise from incomplete reactions during solid-phase synthesis.[1] The most prevalent impurities include:
-
Truncated Sequences (n-x): These are oligonucleotides shorter than the desired full-length product (FLP), most commonly n-1 and n-2 deletion sequences.[1] They result from failed coupling of a phosphoramidite to the growing oligonucleotide chain.[1]
-
Extended Sequences (n+x): These are oligonucleotides that are longer than the intended sequence, such as n+1 or n+2 species.[1]
-
Depurination Products: This occurs when the bond between a purine base (adenine or guanine) and the sugar is broken, leading to an abasic site. Subsequent cleavage at this site during deprotection results in shorter fragments.
-
Products of Incomplete Deprotection: Residual protecting groups on the nucleobases or phosphate backbone can lead to modified oligonucleotides.
-
Side-Reaction Products: Chemical modifications to the bases or backbone can occur during any of the synthesis steps. For example, oxidation of phosphorothioate linkages is a common modification.
While the types of impurities are generally the same, the use of ¹³C, ¹⁵N-labeled phosphoramidites may introduce variability in the efficiency of the synthesis cycle.
Q2: Do ¹³C, ¹⁵N-labeled phosphoramidites have different coupling efficiencies compared to unlabeled phosphoramidites?
A2: There is limited direct comparative data in the literature on the coupling efficiencies of ¹³C, ¹⁵N-labeled versus unlabeled phosphoramidites. However, the chemical reactivity should be nearly identical. Any observed differences in yield are more likely attributable to the quality and stability of the labeled phosphoramidite batches rather than an intrinsic isotopic effect. It is crucial to source high-purity labeled phosphoramidites and handle them under strict anhydrous conditions to ensure optimal performance.[2] Factors that can affect coupling efficiency for both labeled and unlabeled amidites include:
-
Purity of the phosphoramidite.
-
Presence of moisture.
-
Activator concentration and type.
-
Coupling time.
Q3: Can the isotopic labels introduce unique impurities?
A3: The isotopic labels (¹³C, ¹⁵N) themselves are stable and do not inherently introduce new chemical functionalities that would lead to unique side reactions during standard phosphoramidite chemistry. The impurity profile is expected to be qualitatively similar to that of unlabeled oligonucleotides.[3] However, impurities in the labeled starting materials can be incorporated into the final product. Therefore, rigorous quality control of the labeled phosphoramidites is essential.
Q4: How do impurities in labeled oligonucleotides affect downstream applications, particularly NMR spectroscopy?
A4: For applications like NMR spectroscopy, which heavily rely on isotopically labeled oligonucleotides, high purity is paramount. Impurities can significantly complicate spectral analysis and lead to erroneous structural or dynamic interpretations.[4]
-
Spectral Overlap: Signals from impurities can overlap with those of the main product, making resonance assignment difficult or impossible.
-
Quantitative Inaccuracy: The presence of impurities will lead to an overestimation of the concentration of the target oligonucleotide, affecting quantitative measurements.
-
Structural Ambiguity: If an impurity is a closely related sequence (e.g., an n-1 deletion), it may adopt a similar fold, and its NMR signals could be mistaken for minor conformations of the target molecule.
Troubleshooting Guides
Guide 1: Low Yield of Full-Length Labeled Oligonucleotide
This guide addresses potential causes and solutions for lower-than-expected yields of the full-length ¹³C, ¹⁵N-labeled oligonucleotide.
| Observation | Potential Cause | Recommended Action |
| Low overall yield after synthesis | Suboptimal Coupling Efficiency: Inefficient coupling of one or more phosphoramidites (labeled or unlabeled) leads to a higher proportion of truncated sequences.[5] | - Ensure all reagents, especially the activator and labeled phosphoramidites, are fresh and anhydrous.- Increase the coupling time or the concentration of the phosphoramidite and activator.- Verify the performance of the DNA synthesizer. |
| Degradation of Labeled Phosphoramidites: Labeled phosphoramidites can be expensive and may be stored for longer periods. Improper storage can lead to degradation.[2] | - Store labeled phosphoramidites under argon or nitrogen at the recommended temperature.- Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.- Perform a small-scale test synthesis to qualify new or long-stored batches of labeled amidites. | |
| High proportion of n-1 sequences in analytical results | Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups after a failed coupling step allows for the addition of subsequent bases, leading to internal deletions. | - Check the freshness and concentration of the capping reagents.- Ensure adequate delivery of capping reagents to the synthesis column. |
| Incomplete Deprotection: Inefficient removal of the 5'-DMT protecting group prevents coupling in the subsequent cycle. | - Verify the strength and freshness of the deblocking solution (e.g., trichloroacetic acid in dichloromethane).- Increase the deblocking time if necessary, but be mindful of potential depurination. | |
| Presence of many short fragments after purification | Depurination: Excessive exposure to acidic conditions during the deblocking step can cause the loss of purine bases, leading to chain cleavage upon final deprotection. | - Minimize the deblocking time to what is necessary for complete DMT removal.- Use a milder deblocking agent if possible. |
Guide 2: Unexpected Peaks in Analytical Chromatogram or Mass Spectrum
This guide helps in identifying the source of unexpected peaks observed during purity analysis of ¹³C, ¹⁵N-labeled oligonucleotides.
| Observation | Potential Cause | Recommended Action |
| Peak with mass corresponding to n-1, n-2, etc. | Failed Coupling: Incomplete coupling reaction during one or more synthesis cycles.[1] | - Refer to the "Low Yield" troubleshooting guide to optimize coupling efficiency. |
| Peak with mass corresponding to n+1, n+2, etc. | Phosphoramidite Dimer Impurity: The phosphoramidite reagent may contain dimers that can be incorporated into the growing chain. | - Use high-purity phosphoramidites.- Analyze the purity of the phosphoramidite stock by ³¹P NMR or mass spectrometry. |
| Peak with mass inconsistent with simple deletions or additions | Incomplete Deprotection: Residual protecting groups from the synthesis (e.g., isobutyryl on G, benzoyl on A and C) remain on the oligonucleotide. | - Increase the time and/or temperature of the final deprotection step with ammonium hydroxide or other deprotection reagents.- Ensure the deprotection reagent is fresh and of the correct concentration. |
| Modification during Synthesis: Side reactions such as oxidation of the phosphite triester to a phosphate (+16 Da) or other chemical modifications can occur. | - Ensure the oxidation step is efficient and that the oxidizing agent is fresh.- Review the synthesis chemistry for potential side reactions with any modified bases in the sequence. | |
| Broad peaks or multiple closely spaced peaks | Phosphorothioate Stereoisomers: If the oligonucleotide contains phosphorothioate linkages, the phosphorus center is chiral, leading to the formation of diastereomers that may be resolved by HPLC. | - This is an inherent property of phosphorothioate synthesis and not an impurity. The number of diastereomers is 2ⁿ, where n is the number of phosphorothioate linkages. |
| Secondary Structure: The oligonucleotide may be forming secondary structures (e.g., hairpins, duplexes) that can lead to peak broadening or multiple conformations. | - Analyze the sample under denaturing conditions (e.g., elevated temperature, addition of denaturants like urea or formamide). |
Experimental Protocols
Protocol 1: Purity Analysis by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This method is widely used for the analysis and purification of synthetic oligonucleotides.
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis.
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0.
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile/water.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides. A typical gradient might be 5-65% B over 30 minutes.
-
Temperature: 50-60 °C to minimize secondary structures.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the lyophilized oligonucleotide in water or Mobile Phase A.
Protocol 2: Mass Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is used to confirm the molecular weight of the synthesized oligonucleotide and identify impurities.
-
Sample Preparation: The oligonucleotide sample should be desalted prior to MS analysis. This can be done by ethanol precipitation or using a desalting column.
-
Solvent System: A solvent system compatible with ESI, such as a mixture of water, acetonitrile, and a volatile ion-pairing agent like triethylamine and hexafluoroisopropanol (HFIP), is typically used.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass determination.
-
Data Analysis: The resulting spectrum will show a series of multiply charged ions. Deconvolution software is used to calculate the neutral mass of the oligonucleotide and any impurities present.[1][6]
Data Presentation
Table 1: Common Impurities in Synthetic Oligonucleotides and their Mass Differences
| Impurity Type | Description | Mass Difference from Full-Length Product (FLP) |
| n-1 Deletion | Missing one nucleotide | Varies depending on the deleted nucleotide (e.g., dA ≈ -313.2 Da, dC ≈ -289.2 Da, dG ≈ -329.2 Da, dT ≈ -304.2 Da) |
| n+1 Addition | One extra nucleotide | Varies depending on the added nucleotide |
| Depurination | Loss of a purine base (A or G) | -134.1 Da (for A), -150.1 Da (for G) from the FLP mass |
| Incomplete Phosphoramidite Oxidation | P(III) instead of P(V) | -16 Da |
| Incomplete Deprotection (Benzoyl on A/C) | Residual benzoyl group | +104.1 Da |
| Incomplete Deprotection (Isobutyryl on G) | Residual isobutyryl group | +70.1 Da |
Visualizations
Caption: Workflow for the synthesis of ¹³C, ¹⁵N-labeled oligonucleotides.
Caption: A logical flow for troubleshooting purity issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. blog.entegris.com [blog.entegris.com]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. Differentiation between unlabeled and very-low-level fully 15N,13C-labeled nucleotides for resonance assignments in nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 6. Improved mass analysis of oligoribonucleotides by 13C, 15N double depletion and electrospray ionization FT-ICR mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Correcting for isotopic enrichment in quantification calculations
Technical Support Center: Isotopic Enrichment Correction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for isotopic enrichment in their quantification calculations.
Frequently Asked Questions (FAQs)
Q1: What is isotopic enrichment and why is it crucial to correct for it?
A: Isotopic enrichment refers to the intentional increase in the concentration of a specific isotope of an element within a molecule or sample.[1][2][3] This is a common practice in metabolic research to trace the fate of molecules through biological pathways.[2][4]
Correction is critical because naturally occurring stable isotopes are present in all molecules.[4][5] For instance, about 1.1% of all carbon atoms in nature are the heavier ¹³C isotope.[3] When you introduce a ¹³C-labeled tracer, the mass spectrometer detects both the experimentally introduced ¹³C and the naturally abundant ¹³C. Failing to correct for this natural abundance leads to an overestimation of the true enrichment and can result in inaccurate quantification of metabolic fluxes and pathway activities.[4][5]
Q2: How does natural isotopic abundance affect my mass spectrometry data?
A: The natural abundance of isotopes creates a characteristic pattern of peaks in a mass spectrum for any given molecule. The most abundant peak (M+0) corresponds to the molecule containing only the most common isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). Smaller peaks (M+1, M+2, etc.) appear at higher mass-to-charge ratios due to the presence of naturally occurring heavier isotopes.[6]
When you use an isotopically labeled compound, the measured isotopic distribution is a combination of the enrichment from your tracer and the natural isotopic distribution.[4] This overlap can obscure the true level of experimental labeling.
Q3: What are the common methods for correcting for isotopic enrichment?
A: The most prevalent method involves using a correction matrix.[4][7] This mathematical approach uses the known natural abundances of all isotopes in a molecule to calculate and subtract their contribution from the measured mass isotopomer distribution (MID).[4] Several software tools, such as IsoCor and AccuCor2, have been developed to automate this process.[7][8][9][10]
The general workflow for correction is as follows:
-
Acquire Data: Analyze both your labeled and an unlabeled (natural abundance) sample of the metabolite of interest by mass spectrometry.[4]
-
Determine Mass Isotopomer Distributions (MIDs): Process the spectral data to get the relative intensities of the different mass isotopomers.[4]
-
Apply Correction Algorithm: Use a software tool to apply a correction matrix that subtracts the contribution of natural isotopes from your measured MIDs.[4][7]
Q4: I've corrected my data, but the enrichment values seem incorrect. What are some common pitfalls?
A: Inaccurate enrichment values after correction can arise from several sources. Here are some common issues to troubleshoot:
-
Incorrect Elemental Formula: The correction algorithm relies heavily on the precise elemental formula of the analyte, including any derivatization agents used in sample preparation.[5][11] An incorrect formula will lead to an inaccurate correction matrix.
-
Impurity of the Isotopic Tracer: The isotopic tracer itself may not be 100% pure and can contain a fraction of unlabeled molecules.[8] Most correction software allows you to input the purity of your tracer to account for this.[10]
-
High-Resolution vs. Low-Resolution Data: Some correction methods are designed for either high or low-resolution mass spectrometry data.[7][8] Using an inappropriate algorithm for your data type can lead to over- or under-correction.
-
Missing Mass Isotopomer Peaks: If some of the expected mass isotopomer peaks are not measured or are below the limit of detection, it can prevent accurate correction, as the full isotopic distribution is needed for the calculation.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Overestimation of Enrichment | Failure to correct for natural isotopic abundance. | Utilize a correction software like IsoCor or AccuCor2 to subtract the contribution of naturally occurring isotopes.[7][8] |
| Incorrect elemental formula used in the correction software. | Double-check the elemental formula of your metabolite, including any chemical derivatives.[11] | |
| Underestimation of Enrichment | The isotopic tracer used is not 100% pure. | Determine the purity of your tracer and input this value into the correction software.[10] |
| Using a correction method designed for a different mass resolution. | Ensure the correction algorithm is appropriate for your mass spectrometer's resolution (e.g., high-resolution vs. low-resolution).[7][12] | |
| Inconsistent Results Across Replicates | Variability in sample preparation or mass spectrometer performance. | Standardize your sample preparation protocol and ensure the mass spectrometer is properly calibrated and functioning consistently. |
| Inconsistent data processing parameters. | Apply the same data processing and correction parameters to all samples and replicates. |
Experimental Protocols
Protocol: Natural Abundance Correction using IsoCor
This protocol outlines the general steps for performing natural abundance correction using a tool like IsoCor.
-
Data Acquisition:
-
Prepare two sets of samples: one from your labeling experiment and a parallel "unlabeled" sample cultured with a non-labeled version of your tracer.
-
Analyze both sets of samples using mass spectrometry to obtain the mass spectra for your metabolite of interest.
-
-
Data Input for IsoCor:
-
Metabolite Information: Create a file listing the name of your metabolite, its elemental formula (including any derivatizing agents), and the charge state.[11]
-
Tracer Information: Specify the isotopic tracer used (e.g., ¹³C), its purity, and the natural abundance of the isotopes. The default values are often sufficient for common isotopes.[11]
-
Measured Data: Input the raw mass isotopomer distributions (MIDs) for both your labeled and unlabeled samples.
-
-
Execution of Correction:
-
Run the IsoCor software with the prepared input files.
-
The software will generate a corrected MID, which represents the true isotopic enrichment from your tracer.
-
-
Data Interpretation:
Visualizations
Workflow for isotopic enrichment correction.
Troubleshooting logic for inaccurate enrichment values.
References
- 1. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. youtube.com [youtube.com]
- 3. ukisotope.com [ukisotope.com]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. en-trust.at [en-trust.at]
- 7. academic.oup.com [academic.oup.com]
- 8. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Frequently asked questions — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
- 12. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Depurination During Labeled Oligonucleotide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of depurination during the synthesis of labeled oligonucleotides. Depurination, the cleavage of the β-N-glycosidic bond between a purine base (adenine or guanine) and the sugar, is a significant side reaction that can lead to chain cleavage and the accumulation of truncated, undesirable oligonucleotide fragments.[1][2] This guide will help you identify the causes of depurination and implement effective strategies to minimize its occurrence, ensuring the synthesis of high-quality, full-length labeled oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a problem in oligonucleotide synthesis?
A1: Depurination is a chemical reaction that results in the loss of a purine base (adenine or guanine) from the DNA backbone, creating an apurinic (AP) site.[2] This occurs due to the acidic conditions used during the detritylation step of solid-phase synthesis. While the AP site itself is stable during the synthesis cycles, it becomes a point of chain cleavage during the final basic deprotection step.[1][3] The consequence is the generation of shorter, truncated oligonucleotide sequences, which can complicate purification and compromise the integrity and biological activity of the final product.[1][3]
Q2: Which bases are more susceptible to depurination?
A2: Deoxyadenosine (dA) and deoxyguanosine (dG) are susceptible to depurination. Deoxyadenosine is particularly labile.[4] The susceptibility is increased by the presence of electron-withdrawing protecting groups on the purine bases, which are necessary for synthesis.[1]
Q3: How do labeled oligonucleotides affect the risk of depurination?
A3: While the process of labeling itself doesn't directly cause depurination, the extended synthesis time and additional chemical steps required for incorporating certain labels can increase the overall exposure of the oligonucleotide to acidic conditions, thereby elevating the risk. Furthermore, some labels or the linkers used to attach them may not be stable under harsh deprotection conditions, indirectly influencing the choice of synthesis and deprotection strategies that might also impact depurination rates.
Q4: What are the key factors that influence the rate of depurination?
A4: The primary factors include:
-
Acid Strength and Concentration: Stronger acids and higher concentrations used for detritylation increase the rate of depurination.[4][5]
-
Exposure Time to Acid: Prolonged contact with the deblocking acid enhances the likelihood of depurination.[6]
-
Protecting Groups: Standard acyl protecting groups are electron-withdrawing and destabilize the glycosidic bond, making the purine more susceptible to cleavage.[1]
-
Synthesis Scale and Platform: The fluidics and reaction environment of different synthesis platforms (e.g., column-based vs. microarray) can significantly impact depurination rates.[1][3]
-
Sequence Composition: Oligonucleotides with a higher purine content, especially poly-adenine sequences, are more prone to depurination.[6]
Q5: Can I visually identify if depurination has occurred in my synthesis?
A5: Visual inspection is not a reliable method. Depurination is a molecular-level event. The presence of depurination is typically identified through analytical techniques such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or mass spectrometry, which can resolve the full-length product from the shorter, truncated fragments resulting from cleavage at apurinic sites.[3][7]
Troubleshooting Guide
This guide will help you diagnose and resolve common issues related to depurination during your labeled oligonucleotide synthesis.
| Symptom | Potential Cause | Recommended Solution(s) |
| Low yield of full-length product with a ladder of shorter fragments on gel/HPLC. | Excessive depurination leading to chain cleavage. | 1. Optimize the deblocking step: Switch from Trichloroacetic Acid (TCA) to the milder Dichloroacetic Acid (DCA).[8] Reduce the concentration and/or contact time of the deblocking acid.[6] 2. Use alternative protecting groups: Employ formamidine protecting groups (e.g., dmf-dG) which are electron-donating and stabilize the glycosidic bond.[1][5] 3. Modify the synthesis cycle: For sensitive sequences, consider incorporating additional wash steps to ensure complete removal of the acid after detritylation.[6] |
| Presence of unexpected peaks/bands corresponding to truncated sequences, particularly after purine residues. | Site-specific depurination. | 1. Analyze the sequence: Identify purine-rich regions that may be particularly susceptible. 2. For critical purine positions: Consider substituting the standard phosphoramidite with one containing a depurination-resistant protecting group.[5] |
| Poor synthesis quality, especially for long oligonucleotides (>50 bases). | Cumulative effect of depurination over many synthesis cycles. | 1. Implement a depurination-minimizing protocol from the start: Use DCA and formamidine-protected purines for the entire synthesis.[5] 2. Optimize fluidics: On microarray synthesizers, adjust flow rates and wash volumes to ensure efficient reagent delivery and removal, which can help control depurination.[3] |
| Failure of post-synthesis labeling reactions. | The primary amine of an amino-modifier may be inactivated by reaction with acrylonitrile, a byproduct of cyanoethyl protecting group removal. This is not directly depurination but a related issue in labeled oligo synthesis. | 1. Treat the support-bound oligonucleotide with 10% diethylamine (DEA) in acetonitrile prior to cleavage and deprotection. This will remove acrylonitrile adducts.[5] 2. Use a larger volume of ammonia for deprotection to better scavenge acrylonitrile.[5] |
Quantitative Data Summary
The choice of deblocking acid significantly impacts the rate of depurination. The following table summarizes the relative stability of a protected deoxyadenosine monomer in different acidic conditions.
| Deblocking Acid | Concentration | Depurination Half-life | Reference |
| Dichloroacetic Acid (DCA) | 3% | Significantly longer | [4] |
| Dichloroacetic Acid (DCA) | 15% | Intermediate | [4] |
| Trichloroacetic Acid (TCA) | 3% | Shorter | [4] |
Note: A longer depurination half-life indicates greater stability and less depurination.
Key Experimental Protocols
Protocol 1: Depurination-Resistant Detritylation using Dichloroacetic Acid (DCA)
This protocol is recommended for the synthesis of long oligonucleotides or sequences with a high purine content.
-
Reagent Preparation: Prepare a 3% (v/v) solution of Dichloroacetic Acid (DCA) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Synthesis Cycle Modification: In your automated synthesizer's protocol, replace the standard Trichloroacetic Acid (TCA) deblocking step with the 3% DCA solution.
-
Contact Time: While DCA is milder, it is also a slower deblocking agent.[5] The contact time may need to be slightly extended to ensure complete detritylation. Monitor the trityl cation release to optimize the deblocking time for your instrument and synthesis scale. A deblocking step of less than one minute is ideal to minimize acid exposure.[6]
-
Washing: Ensure thorough washing with anhydrous acetonitrile after the deblocking step to completely remove the acid before proceeding to the coupling step.
Protocol 2: Post-Synthesis Treatment to Prevent Amine Modification
This protocol is crucial when synthesizing amino-modified oligonucleotides for subsequent labeling to prevent inactivation of the primary amine.
-
Reagent Preparation: Prepare a solution of 10% diethylamine (DEA) in anhydrous acetonitrile.
-
Post-Synthesis Treatment: After the final synthesis cycle is complete and before cleavage from the solid support, pass the 10% DEA solution through the synthesis column.
-
Incubation: Allow the DEA solution to remain in contact with the support-bound oligonucleotide for 5-10 minutes at room temperature.[5]
-
Washing: Wash the column thoroughly with anhydrous acetonitrile to remove the DEA solution.
-
Cleavage and Deprotection: Proceed with your standard cleavage and deprotection protocol using ammonium hydroxide or AMA.
Visualizing the Workflow and Logic
Diagram 1: The Chemical Synthesis Cycle and the Point of Depurination
References
- 1. glenresearch.com [glenresearch.com]
- 2. Depurination - Wikipedia [en.wikipedia.org]
- 3. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. glenresearch.com [glenresearch.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Calibration curve issues in isotope dilution mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during isotope dilution mass spectrometry (IDMS) experiments, specifically focusing on calibration curve-related problems.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Question: My calibration curve is non-linear. What are the potential causes and how can I fix it?
Answer:
Non-linearity in IDMS calibration curves is a common issue that can arise from several sources. It's crucial to identify the root cause to apply the appropriate correction.
Potential Causes and Solutions:
| Potential Cause | Description | Troubleshooting Steps |
| Spectral Overlap | The isotopic clusters of the analyte and the isotopically labeled internal standard (IS) overlap. This is more pronounced when the mass difference between the analyte and IS is small (e.g., < 3 Da).[1][2] | 1. Select an IS with a larger mass difference: If possible, use an internal standard with a mass-to-charge ratio difference that is easily distinguished by the mass spectrometer.[3] 2. Use a mathematical correction: Employ a non-linear regression model, such as a quadratic fit or a Padé[4][4] approximant, which can accurately model the curvature.[5][6][7][8] 3. Linearization Methods: Apply mathematical transformations to the data to achieve linearity.[1][5] |
| Detector Saturation | At high analyte concentrations, the detector response may no longer be proportional to the ion intensity, leading to a plateau in the calibration curve.[9][10] | 1. Reduce analyte concentration: Dilute the samples to bring the response within the linear range of the detector. 2. Adjust instrument sensitivity: Modify MS parameters to intentionally reduce sensitivity for high-concentration samples.[9] 3. Use multiple transitions: Monitor a less abundant product ion for high concentration samples to avoid saturation of the primary transition.[9] |
| Matrix Effects | Components of the sample matrix can interfere with the ionization of the analyte and/or internal standard, causing ion suppression or enhancement.[4][11][12] | 1. Improve sample cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[13] 2. Use matrix-matched calibrators: Prepare calibration standards in a matrix that is identical to the sample matrix to compensate for these effects.[12] 3. Dilute the sample: This can reduce the concentration of matrix components, thereby minimizing their impact.[12] |
| Formation of Dimers or Multimers | At high concentrations, the analyte may form dimers or other multimers, which will have a different mass-to-charge ratio and will not be detected as the monomeric analyte.[10] | 1. Dilute the samples and standards: This is the most straightforward way to prevent the formation of multimers. 2. Optimize ionization source conditions: Adjust parameters like temperature and gas flow to minimize in-source reactions. |
Logical Troubleshooting Workflow for Non-Linearity:
References
- 1. imreblank.ch [imreblank.ch]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. The matrix effect in particle beam liquid chromatography/mass spectrometry and reliable quantification by isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. Statistical evaluation of calibration curve nonlinearity in isotope dilution gas chromatography/mass spectrometry | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
Validation & Comparative
The Gold Standard in DNA Adduct Analysis: A Comparative Guide to Quantification with 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅
For researchers, scientists, and drug development professionals, the accurate quantification of DNA adducts is paramount for assessing the genotoxic potential of chemical compounds and understanding disease etiology. This guide provides an objective comparison of the performance of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for DNA adduct quantification against other analytical methodologies. The experimental data presented underscores the superior accuracy, precision, and sensitivity of the isotope dilution method.
The formation of DNA adducts, covalent modifications of DNA by reactive chemicals, is a critical initiating event in chemical carcinogenesis.[1] Therefore, the precise and reliable measurement of these adducts in biological samples is essential for toxicological risk assessment and molecular epidemiology studies. Among the various analytical techniques developed, isotope dilution mass spectrometry is widely considered the "gold standard" for its accuracy and reproducibility.[1] This is primarily because a stable isotope-labeled internal standard, such as 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅, is structurally almost identical to the analyte of interest. This allows it to co-elute during chromatography and experience similar ionization effects in the mass spectrometer, effectively correcting for sample loss during preparation and matrix effects during analysis.
Performance Comparison of DNA Adduct Quantification Methods
The use of a stable isotope-labeled internal standard like 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ in conjunction with LC-MS/MS provides significant advantages over other methods such as ³²P-postlabeling and immunoassays. The following tables summarize the quantitative performance characteristics of these methods based on data from various studies.
| Method | Internal Standard | Analyte | Matrix | Limit of Quantitation (LOQ) | Precision (CV%) | Accuracy/Recovery | Reference |
| LC-MS/MS | 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ or similar ¹⁵N₅-dG | Various DNA Adducts | Tissues, Cells | 0.1 - 1.1 adducts per 10⁸ bases | Intra-day: 6.2-13.7%; Inter-day: 7.2-18% | Not explicitly stated, but method is considered the gold standard for accuracy. | [2] |
| LC-MS/MS | [¹⁵N]DNA | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Rat Colon DNA | Not specified | 7.9% | Not specified | [3] |
| LC-MS/MS | Monomeric 8-[¹⁸O]hydroxy-2'-deoxyguanosine | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Rat Colon DNA | Not specified | 16% | Not specified | [3] |
| ³²P-Postlabeling | Not applicable (external standard used for quantification) | Bulky DNA Adducts | Various | Approaches 1 adduct per 10¹⁰ nucleotides | Can be variable | Prone to inaccuracies due to labeling efficiency and incomplete resolution.[1] | [4][5] |
| Immunoassays (e.g., ELISA) | Not applicable | Specific DNA Adduct | Various | Varies depending on antibody affinity and specificity | Typically 10-20% | Can be affected by cross-reactivity with structurally similar compounds. | [6] |
Table 1: Comparison of Quantitative Performance of DNA Adduct Analysis Methods. This table highlights the superior precision of LC-MS/MS with stable isotope-labeled internal standards compared to other methods. The coefficient of variation (CV%) is a measure of the relative variability, with lower values indicating higher precision.
The Experimental Backbone: A Detailed Look at the Methodology
The accuracy of DNA adduct quantification is critically dependent on a meticulously executed experimental protocol. The following outlines a typical workflow for DNA adduct analysis using LC-MS/MS with a stable isotope-labeled internal standard.
Experimental Protocol: DNA Adduct Quantification by Isotope Dilution LC-MS/MS
-
DNA Isolation:
-
Genomic DNA is extracted from tissues or cells using standard methods (e.g., phenol-chloroform extraction or commercial kits).
-
It is crucial to minimize oxidative damage during this step by including antioxidants like butylated hydroxytoluene (BHT) and metal chelators like desferrioxamine.[7]
-
The purity and concentration of the isolated DNA are determined spectrophotometrically.
-
-
Enzymatic Hydrolysis:
-
A known amount of DNA (typically 1-200 µg) is spiked with a precise amount of the 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ internal standard.[1]
-
The DNA is then enzymatically digested to its constituent deoxynucleosides. A common enzyme cocktail includes DNase I, nuclease P1, and alkaline phosphatase.
-
The digestion is typically carried out overnight at 37°C.
-
-
Sample Purification/Enrichment:
-
Following hydrolysis, the sample is processed to remove proteins and other interfering matrix components. This can be achieved through ultrafiltration or solid-phase extraction (SPE).
-
For low-abundance adducts, an enrichment step may be necessary.
-
-
LC-MS/MS Analysis:
-
The purified deoxynucleoside mixture is injected into an LC-MS/MS system.
-
Liquid Chromatography (LC): A reversed-phase C18 column is commonly used to separate the DNA adducts from the normal deoxynucleosides. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a modifier like formic acid, is employed.
-
Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is frequently used in the selected reaction monitoring (SRM) mode for its high sensitivity and selectivity.[1]
-
The precursor ion (the protonated molecule of the adduct, [M+H]⁺) is selected in the first quadrupole.
-
The precursor ion is fragmented in the collision cell. A characteristic fragmentation for deoxynucleoside adducts is the neutral loss of the deoxyribose sugar moiety (116 Da).
-
A specific product ion (e.g., the protonated nucleobase, [BH₂]⁺) is monitored in the third quadrupole.
-
-
Separate SRM transitions are monitored for the native adduct and the stable isotope-labeled internal standard.
-
-
Quantification:
-
The concentration of the DNA adduct in the original sample is determined by calculating the ratio of the peak area of the native adduct to the peak area of the internal standard and comparing this ratio to a standard curve generated with known amounts of the native adduct and a fixed amount of the internal standard.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams illustrate the workflow and the logic behind using a stable isotope-labeled internal standard.
Figure 1: Experimental Workflow for DNA Adduct Quantification. This diagram outlines the key steps from sample preparation to final analysis.
Figure 2: Rationale for Using a Stable Isotope-Labeled Internal Standard. This illustrates how the internal standard compensates for experimental variations.
References
- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-DNA Adduct and Abasic Site Quantitation in vivo by Nano-Liquid Chromatography/High-Resolution Orbitrap Tandem Mass Spectrometry: Methodology for Biomonitoring Colorectal DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irradiated (15N)DNA as an internal standard for analysis of base-oxidized DNA constituents by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: Why 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ Outperforms Deuterated Internal Standards
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for mass spectrometry-based analysis.
In the precise world of quantitative analysis by mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reproducible results. While deuterated standards have been a common choice due to their availability and lower cost, a growing body of evidence demonstrates the superior performance of stable isotope-labeled internal standards (SIL-ISs) incorporating heavy atoms like ¹³C and ¹⁵N. This guide provides a detailed comparison of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ and its deuterated counterparts, supported by experimental data, to inform the selection of the most reliable internal standard for applications such as DNA adduct analysis and pharmacokinetic studies.
The Critical Difference: Isotope Effects and Their Analytical Consequences
The fundamental advantage of ¹³C and ¹⁵N-labeled standards lies in their near-identical physicochemical properties to the unlabeled analyte.[1] In contrast, the significant mass difference between hydrogen (¹H) and deuterium (²H or D) can lead to a phenomenon known as the "isotope effect."[2] This effect can manifest as a slight difference in retention time during chromatographic separation, a critical issue that can compromise data quality.[2][3]
If the internal standard does not perfectly co-elute with the analyte, it cannot accurately compensate for variations in the analytical process, particularly matrix effects.[2][4] Matrix effects, caused by co-eluting compounds from the sample matrix that suppress or enhance the ionization of the analyte, are a major source of imprecision in LC-MS/MS assays.[2] A chromatographic shift between the analyte and a deuterated internal standard can lead to each compound experiencing different matrix effects, resulting in inaccurate quantification.[2][4] Studies have shown that this can lead to significant quantitative errors, in some cases as high as 40%.[4]
Furthermore, deuterated standards can sometimes exhibit instability, with deuterium atoms being prone to exchange with hydrogen atoms from the surrounding solvent or matrix.[1][4] This can compromise the integrity of the standard and the accuracy of the assay. ¹³C and ¹⁵N isotopes, being integral parts of the molecular backbone, do not suffer from this instability.[1]
Head-to-Head Performance: A Data-Driven Comparison
While direct comparative studies for 2'-Deoxyguanosine are limited, a seminal study by Berg et al. on the analysis of amphetamines using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) provides a clear illustration of the performance differences between ¹³C-labeled and deuterated internal standards. The principles demonstrated are broadly applicable to other small molecules like 2'-deoxyguanosine.
The study revealed that ¹³C₆-labeled amphetamine co-eluted perfectly with the unlabeled analyte under various chromatographic conditions.[5] In stark contrast, the deuterated amphetamine analogs showed a clear chromatographic separation, with the retention time difference increasing with the number of deuterium substitutions.[5]
| Parameter | 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ (Analogous Performance) | Deuterated 2'-Deoxyguanosine (Analogous Performance) |
| Co-elution with Analyte | Complete [3][5] | Partial to No Co-elution (retention time shift observed)[5][6] |
| Matrix Effect Compensation | Excellent (due to co-elution)[3][7] | Potentially Compromised (due to chromatographic shift)[2][4] |
| Accuracy & Precision | High | Variable, potential for significant error [4] |
| Isotopic Stability | High (¹³C and ¹⁵N are stable within the molecular skeleton)[1] | Potential for H/D exchange [1][4] |
| Fragmentation in MS/MS | Identical to analyte | May require different collision energies [5] |
This table presents a summary of expected performance based on published data for analogous compounds, most notably the study of ¹³C- and ²H-labeled amphetamines by Berg et al.[5]
Visualizing the Difference: The Impact of Isotope Choice on Chromatography
The following diagram illustrates the critical difference in chromatographic behavior between ¹³C/¹⁵N-labeled and deuterated internal standards.
Caption: Chromatographic behavior of different internal standards.
Experimental Protocols: A Guide to DNA Adduct Analysis
The accurate quantification of DNA adducts, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), a biomarker of oxidative stress, relies on robust analytical methods. Isotope dilution mass spectrometry is the gold standard for this application.[8]
Key Experimental Steps:
-
DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from the biological matrix of interest (e.g., tissue, cells, urine).
-
Add a known amount of the internal standard (2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ or a deuterated standard) to the DNA sample before hydrolysis.
-
Perform enzymatic hydrolysis of the DNA to release the individual nucleosides. A combination of DNase I, phosphodiesterases, and alkaline phosphatase is commonly used to ensure complete digestion.[8]
-
-
Sample Clean-up (Optional but Recommended):
-
Depending on the sample complexity and the sensitivity required, a solid-phase extraction (SPE) step can be employed to remove interfering substances and enrich the analytes.
-
-
LC-MS/MS Analysis:
-
Separate the nucleosides using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
-
Detect and quantify the analyte and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions are specific for the precursor and product ions of both the analyte and the internal standard.
-
-
Quantification:
-
Calculate the concentration of the analyte in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Caption: Workflow for DNA adduct analysis using isotope dilution LC-MS/MS.
Conclusion: An Unambiguous Choice for Accuracy
The selection of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative mass spectrometry data. While deuterated standards may offer a more cost-effective option, the potential for chromatographic shifts and isotopic instability introduces a level of uncertainty that can compromise analytical accuracy.[9]
2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅, and other ¹³C and ¹⁵N-labeled internal standards, represent the superior choice for researchers who demand the highest level of confidence in their results. Their identical physicochemical properties to the native analyte ensure co-elution and effective compensation for matrix effects, leading to more accurate, precise, and reliable quantification.[1][3] For applications where data integrity is non-negotiable, such as in clinical research and drug development, the investment in ¹³C/¹⁵N-labeled internal standards is an investment in data quality.
References
- 1. ukisotope.com [ukisotope.com]
- 2. waters.com [waters.com]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Isotope Dilution Mass Spectrometry: The Gold Standard for DNA Adduct Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the fields of toxicology, pharmacology, and cancer research, the accurate quantification of DNA adducts—covalent modifications to DNA by reactive chemicals—is paramount for understanding the mechanisms of carcinogenesis, assessing cancer risk, and developing effective therapeutics. Among the various analytical techniques available, Isotope Dilution Mass Spectrometry (IDMS), particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the unequivocal gold standard.[1][2][3][4] This guide provides an objective comparison of IDMS with other common methods for DNA adduct analysis, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.
Method Comparison: A Quantitative Overview
The choice of an analytical method for DNA adduct quantification hinges on several factors, including sensitivity, specificity, accuracy, and the amount of available biological material. The following table summarizes the key performance characteristics of IDMS and its main alternatives.
| Feature | Isotope Dilution Mass Spectrometry (LC-MS/MS) | ³²P-Postlabeling Assay | Immunoassays (ELISA) | Accelerator Mass Spectrometry (AMS) |
| Principle | Mass-to-charge ratio analysis of adducts and their stable isotope-labeled internal standards.[1] | Radioactive labeling of adducted nucleotides.[5][6][7] | Antibody-based detection of specific adducts.[8][9] | Ultrasensitive detection of rare isotopes (e.g., ¹⁴C) incorporated into adducts.[10] |
| Limit of Detection (LOD) | 1 adduct in 10⁸ - 10¹¹ nucleotides.[11][12] | 1 adduct in 10⁹ - 10¹⁰ nucleotides.[6][13][14] | 0.1 - 1 adduct in 10⁹ nucleotides.[15] | 1 adduct in 10¹² nucleotides.[10] |
| DNA Requirement | Typically 1 - 500 µg.[3][11] | Low, <10 µg.[11][16] | Low, <10 - 200 µg.[3] | Low, can be used with very small samples. |
| Specificity | High; provides structural information.[1][17] | Low; does not provide structural identification.[16][17] | High for the target adduct, but cross-reactivity can be an issue.[18] | High for the isotope, but does not identify the adduct structure. |
| Accuracy & Precision | High; use of internal standards corrects for sample loss and matrix effects.[1][19] | Semi-quantitative; labeling efficiency can vary between different adducts.[17][20] | Can be quantitative with a standard curve, but subject to matrix effects.[2] | High precision for isotope ratio measurement.[10] |
| Throughput | Moderate to high with modern autosamplers. | Low; labor-intensive.[17] | High. | Low; requires specialized facilities. |
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)
IDMS, most commonly performed using High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS), offers unparalleled specificity and accuracy for DNA adduct quantification.[1][2] The core principle involves adding a known amount of a stable isotope-labeled analog of the target adduct to the DNA sample before processing. This internal standard, which is chemically identical to the analyte but has a different mass, co-elutes with the native adduct during chromatography and is detected simultaneously by the mass spectrometer. By measuring the ratio of the native adduct to the internal standard, any sample loss during extraction, purification, and analysis is accounted for, leading to highly accurate and precise quantification.[19]
Experimental Workflow for IDMS
The general workflow for DNA adduct analysis by IDMS involves several key steps, as illustrated in the following diagram.
Alternative Methods: A Comparative Look
While IDMS is the gold standard, other methods have been historically important and may still be suitable for specific applications.
³²P-Postlabeling Assay
This ultrasensitive method was the cornerstone of DNA adduct analysis for many years.[16] It involves the enzymatic digestion of DNA, followed by the transfer of a ³²P-labeled phosphate from ATP to the adducted nucleotides. The labeled adducts are then separated by thin-layer chromatography (TLC) or HPLC and quantified by their radioactivity.[5][6][7]
Advantages:
-
Extremely high sensitivity, capable of detecting as few as one adduct in 10¹⁰ nucleotides.[6][13][14]
Limitations:
-
Does not provide structural information about the adduct.[16][17]
-
The efficiency of the labeling reaction can vary for different adducts, making absolute quantification challenging.[17][20]
-
Involves the use of hazardous radioactive materials.[16]
Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) utilize antibodies that specifically recognize a particular DNA adduct.[8][9] In a competitive ELISA format, the sample DNA competes with a known amount of labeled adduct for binding to a limited number of antibody sites. The signal is inversely proportional to the amount of adduct in the sample.
Advantages:
-
High throughput and relatively low cost.
-
Good sensitivity.[15]
Limitations:
-
Antibody cross-reactivity with structurally similar compounds can lead to inaccurate results.[18]
-
Does not provide structural confirmation of the adduct.
-
Requires the availability of a specific antibody for each adduct of interest.
Accelerator Mass Spectrometry (AMS)
AMS is an extremely sensitive technique that measures the ratio of a rare isotope (typically ¹⁴C or ³H) to its stable counterpart.[10] For DNA adduct analysis, this involves treating cells or animals with a ¹⁴C-labeled carcinogen. The DNA is then isolated, and the ¹⁴C content is measured by AMS to determine the level of adduction.
Advantages:
-
Unparalleled sensitivity, with the ability to detect as little as one adduct in 10¹² nucleotides.[10]
-
Allows for studies with environmentally relevant, low doses of carcinogens.[21]
Limitations:
-
Requires the administration of a radiolabeled compound, which is not always feasible, especially in human studies.
-
Does not provide structural information about the adduct.
-
Access to AMS facilities is limited and the analysis is expensive.
Experimental Protocols
Isotope Dilution LC-MS/MS Protocol for DNA Adduct Quantification
This protocol provides a general framework for the analysis of a specific DNA adduct, such as N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP).
1. DNA Isolation and Quantification:
-
Isolate genomic DNA from cells or tissues using a commercial kit or standard phenol-chloroform extraction.
-
Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).
2. Internal Standard Spiking and Enzymatic Hydrolysis:
-
To approximately 100 µg of DNA, add a known amount (e.g., 150 pg) of the stable isotope-labeled internal standard ([¹⁵N₅]-dG-C8-ABP).
-
Perform enzymatic digestion to break down the DNA into individual nucleosides. A typical enzyme cocktail includes DNase I, nuclease P1, and alkaline phosphatase.[5]
3. Sample Purification:
-
Purify the digested sample to remove enzymes and other interfering substances using solid-phase extraction (SPE) with a C18 cartridge.[5]
4. LC-MS/MS Analysis:
-
Inject the purified sample onto a reverse-phase HPLC column (e.g., C18).
-
Separate the nucleosides using a gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Perform detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the native adduct and the internal standard. For dG-C8-ABP, a typical transition would be m/z 489 → 373.[11]
5. Quantification:
-
Calculate the amount of the native adduct in the sample by comparing the peak area ratio of the native adduct to the internal standard against a calibration curve prepared with known amounts of the native adduct and a fixed amount of the internal standard.
³²P-Postlabeling Assay Protocol
This protocol outlines the key steps for the ³²P-postlabeling assay.
1. DNA Digestion:
-
Digest 1-10 µg of DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[6]
2. Adduct Enrichment (Optional but Recommended):
-
Enrich the adducted nucleotides by nuclease P1 treatment, which dephosphorylates normal nucleotides but not the bulky adducts.[6]
3. ³²P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by incubation with [γ-³²P]ATP and T4 polynucleotide kinase.[6][7]
4. Chromatographic Separation:
-
Separate the ³²P-labeled adducts from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[7]
5. Detection and Quantification:
-
Visualize the separated adducts by autoradiography.
-
Quantify the amount of each adduct by excising the corresponding spots from the TLC plate and measuring the radioactivity using liquid scintillation counting or by phosphorimaging.
Signaling Pathways: The Biological Context of DNA Adducts
The formation of DNA adducts is a critical initiating event in chemical carcinogenesis.[21][22] If not repaired, these adducts can lead to mutations during DNA replication, which can activate oncogenes or inactivate tumor suppressor genes, ultimately leading to cancer. The following diagram illustrates a simplified signaling pathway of chemical carcinogenesis initiated by DNA adduct formation.
Conclusion
Isotope Dilution Mass Spectrometry stands as the gold standard for DNA adduct analysis due to its exceptional specificity, accuracy, and sensitivity.[1][2][3][4] While other methods like the ³²P-postlabeling assay, immunoassays, and accelerator mass spectrometry offer advantages in specific contexts, particularly in terms of sensitivity and sample throughput, they lack the structural confirmation and quantitative rigor of IDMS. For researchers, scientists, and drug development professionals seeking the most reliable and definitive data on DNA adduct formation, IDMS is the method of choice. This guide provides the necessary information to understand the strengths and limitations of each technique and to implement these powerful analytical tools in their research.
References
- 1. KEGG PATHWAY: Chemical carcinogenesis - DNA adducts - Homo sapiens (human) [kegg.jp]
- 2. BPDE DNA Adduct ELISA [cellbiolabs.com]
- 3. DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damage Competitive ELISA Kit (EIADNAD) - Invitrogen [thermofisher.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 8. Measuring DNA adducts by immunoassay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Adriamycin–DNA adducts by accelerator mass spectrometry at clinically relevant Adriamycin concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts [mdpi.com]
- 13. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. The analysis of DNA adducts: the transition from (32)P-postlabeling to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a monoclonal antibody-based immunoassay for cyclic DNA adducts resulting from exposure to crotonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. The role of DNA adducts in chemical carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. stacks.cdc.gov [stacks.cdc.gov]
Navigating the Complex Landscape of Adduct Analysis: A Guide to LC-MS/MS Platform Performance
For researchers, scientists, and drug development professionals venturing into the intricate world of adduct analysis, selecting the optimal Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform is a critical decision that profoundly impacts data quality, sensitivity, and throughput. This guide provides an objective comparison of the performance of different LC-MS/MS platforms for the analysis of DNA, protein, and lipid adducts, supported by experimental data and detailed methodologies.
The covalent modification of macromolecules such as DNA, proteins, and lipids by reactive electrophiles results in the formation of adducts. These adducts can serve as valuable biomarkers for assessing exposure to carcinogens, understanding disease mechanisms, and evaluating drug toxicity. The sensitive and specific detection and quantification of these adducts heavily rely on the capabilities of the chosen LC-MS/MS instrumentation. Modern platforms, primarily from vendors like Thermo Fisher Scientific, SCIEX, Agilent Technologies, and Waters, offer a range of technologies, each with distinct advantages and limitations for adductomics studies.
Comparative Performance of LC-MS/MS Platforms
The choice of an LC-MS/MS platform for adduct analysis often involves a trade-off between sensitivity, resolution, and speed. The most common mass analyzer technologies employed are triple quadrupoles (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap systems.
Triple Quadrupole (QqQ) mass spectrometers are the gold standard for targeted quantitative analysis due to their exceptional sensitivity and wide dynamic range when operated in Multiple Reaction Monitoring (MRM) mode.[1] This makes them highly suitable for quantifying known adducts with high precision and accuracy.
Quadrupole Time-of-Flight (Q-TOF) mass spectrometers offer high resolution and accurate mass capabilities, which are crucial for the identification and structural elucidation of unknown adducts.[2][3] Their high-resolution full-scan capabilities allow for untargeted screening of adducts.
Orbitrap mass spectrometers provide the highest resolving power and mass accuracy, enabling confident identification of adducts in complex biological matrices.[4][5] This technology is particularly powerful for untargeted adductomics, where the ability to distinguish between isobaric interferences is paramount.
The following tables summarize the quantitative performance of different LC-MS/MS platforms for the analysis of various adducts, based on data from recent studies and application notes.
DNA Adduct Analysis
| Platform Type | Analyte | Matrix | LOD/LOQ | Linearity (R²) | Precision (%RSD) | Reference |
| Orbitrap | EB-GII | Human Buffy Coat DNA | 0.05 fmol / 0.2 fmol | >0.99 | <15% | [4] |
| LIT/MS | Multiple Adducts | Smoker Buccal Cells | ~1 adduct/10⁸ bases | N/A | N/A | [6] |
EB-GII: N-7-(1-hydroxy-3-buten-2-yl) guanine, a biomarker for 1,3-butadiene exposure. LIT/MS: Linear Ion Trap Mass Spectrometer.
Protein Adduct Analysis
Quantitative data for direct head-to-head comparisons of different platforms for protein adducts is limited in recent literature. However, the principles of targeted versus untargeted analysis apply. For quantifying specific, known protein adducts, a triple quadrupole system operating in MRM mode is often preferred for its sensitivity and robustness.[1][7] For identifying unknown adducts and determining the site of modification, high-resolution instruments like Q-TOF and Orbitrap are indispensable.[8]
Lipid Adduct Analysis
| Platform Type | Lipid Classes | Matrix | Precision (%RSD) | Mass Accuracy | Reference |
| Agilent LC/Q-TOF | >11 classes | Mouse Plasma | <20% for most lipids | <2 mDa | [9] |
| Agilent 6546 LC/Q-TOF | Multiple classes | Leukemia Cells | N/A | High | [3] |
| Waters BioAccord | 4 LNP components | LNP formulation | LLOQ: 5 pg/µL | High |
LNP: Lipid Nanoparticle. LLOQ: Lower Limit of Quantification.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful adduct analysis. Below are generalized methodologies for DNA, protein, and lipid adduct analysis, with specific examples cited from the literature.
General Experimental Workflow for LC-MS/MS Adduct Analysis
Figure 1: General experimental workflow for LC-MS/MS-based adduct analysis.
DNA Adduct Analysis Protocol
-
DNA Isolation: Extract genomic DNA from tissues or cells using commercially available kits or standard phenol-chloroform extraction methods.
-
DNA Hydrolysis: To analyze adducts at the nucleoside or nucleobase level, DNA is typically hydrolyzed.
-
Enzymatic Hydrolysis: A cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase) is used to digest DNA into individual deoxyribonucleosides. This is a mild method that preserves the adduct structure.
-
Acidic or Thermal Hydrolysis: Can be used to release adducted bases, but care must be taken to avoid adduct degradation.[4]
-
-
Sample Cleanup: Solid-phase extraction (SPE) is commonly employed to remove unmodified nucleosides and other matrix components, and to enrich the adducted species.
-
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is most commonly used for the separation of DNA adducts.
-
Mass Spectrometry: For targeted analysis of known adducts, a triple quadrupole mass spectrometer is operated in MRM mode. For untargeted analysis and identification of new adducts, a high-resolution mass spectrometer (Q-TOF or Orbitrap) is used to acquire full scan and data-dependent MS/MS spectra.[4][6]
-
Protein Adduct Analysis Protocol
-
Protein Isolation: Isolate the target protein (e.g., albumin, hemoglobin) or total protein from biological samples.
-
Proteolysis: Digest the protein(s) into peptides using a specific protease, most commonly trypsin.
-
Peptide Cleanup: Use SPE to desalt the peptide mixture.
-
LC-MS/MS Analysis:
-
Chromatography: RPLC with a C18 column is typically used to separate the peptides.
-
Mass Spectrometry: For targeted quantification of a specific adducted peptide, a triple quadrupole instrument in MRM mode is employed. For untargeted "adductomics" to identify modified peptides, a high-resolution instrument is used for data-dependent acquisition (DDA) or data-independent acquisition (DIA) to generate MS/MS spectra for database searching.[8]
-
Lipid Adduct Analysis Protocol
-
Lipid Extraction: Lipids are extracted from plasma, serum, or tissues using a solvent system, such as the Folch or Bligh-Dyer methods, which use a chloroform/methanol mixture.
-
LC-MS/MS Analysis:
-
Chromatography: Both RPLC and hydrophilic interaction liquid chromatography (HILIC) are used for lipidomics. RPLC separates lipids based on their hydrophobicity (acyl chain length and saturation), while HILIC separates them based on the polarity of their head groups.
-
Mass Spectrometry: High-resolution mass spectrometry (Q-TOF or Orbitrap) is essential for lipid adduct analysis due to the complexity of the lipidome and the presence of numerous isobaric species. Data is typically acquired in both positive and negative ion modes to achieve broader coverage of different lipid classes.[3][10][11]
-
Key Performance Attributes of Mass Analyzers for Adduct Analysis
The selection of a mass analyzer should be guided by the specific goals of the adduct analysis study. The following diagram illustrates the relative strengths of the three main types of mass spectrometers for key performance attributes.
Figure 2: Conceptual comparison of key performance attributes for different mass analyzers.
Conclusion
The optimal LC-MS/MS platform for adduct analysis is highly dependent on the research question. For targeted quantification of known adducts where maximum sensitivity is required, a triple quadrupole mass spectrometer is the instrument of choice. For untargeted studies aimed at discovering new adduct biomarkers and elucidating their structures, the high resolution and accurate mass capabilities of Q-TOF and Orbitrap platforms are essential. As instrument technology continues to advance, hybrid systems combining the strengths of different mass analyzers are becoming more prevalent, offering researchers a versatile toolkit to tackle the challenges of adductomics. A thorough understanding of the performance characteristics of each platform, coupled with robust and well-validated experimental protocols, is crucial for generating high-quality, reliable data in the field of adduct analysis.
References
- 1. sciex.com [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Carcinogenic 1,3-Butadiene DNA Adducts:LC-MS for Exposure Assessment [thermofisher.com]
- 5. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
- 6. Screening for DNA Adducts by Data-Dependent Constant Neutral Loss - Triple Stage (MS3) Mass Spectrometry with a Linear Quadrupole Ion Trap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Protein Adduction Kinetics by Quantitative Mass Spectrometry. Competing Adduction Reactions of Glutathione-S-Transferase P1-1 with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
A Head-to-Head Comparison: Enzymatic vs. Chemical Synthesis of Labeled DNA Oligomers
For researchers, scientists, and drug development professionals, the choice between enzymatic and chemical synthesis for producing labeled DNA oligomers is a critical decision that impacts experimental outcomes, timelines, and budgets. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to empower informed decision-making in your research endeavors.
The synthesis of DNA oligonucleotides with specific labels, such as fluorophores or biotin, is fundamental to a vast array of applications, from diagnostics and DNA sequencing to therapeutic development.[1] Traditionally, chemical synthesis using phosphoramidite chemistry has been the gold standard.[1][2] However, emerging enzymatic methods, primarily utilizing Terminal deoxynucleotidyl Transferase (TdT), present a compelling alternative.[3][4] This guide delves into a comprehensive comparison of these two approaches, evaluating them on key performance metrics.
Quantitative Performance Comparison
The selection of a synthesis method often hinges on quantitative parameters such as yield, purity, maximum length, labeling efficiency, cost, and environmental impact. The following tables summarize the performance of enzymatic and chemical synthesis based on available data.
| Performance Metric | Enzymatic Synthesis (TdT-based) | Chemical Synthesis (Phosphoramidite) | References |
| Maximum Oligo Length | >700 bases | ~200 bases | [1][5] |
| Coupling Efficiency | >99% | 98.5% - 99.5% | [4][6] |
| Purity of Long Oligos | Higher purity for longer sequences | Purity decreases significantly with length | [4] |
| Speed (per base addition) | Seconds | Minutes | [1] |
| Hazardous Waste | Minimal (aqueous buffers) | Significant (organic solvents) | [1][7] |
| Cost per Base | Can be an order of magnitude higher, but prices are becoming competitive | ~$0.10 | [1][7] |
| Label Incorporation | Primarily 3'-end labeling; internal labeling is being developed | 5'-end, 3'-end, and internal labeling | [8][9] |
Key Advantages and Disadvantages
| Synthesis Method | Advantages | Disadvantages | References |
| Enzymatic Synthesis | - Longer Oligos: Capable of synthesizing much longer DNA strands.[1] - Higher Purity for Long Oligos: Reduced incidence of depurination and other chemical damage leads to a purer final product for long sequences. - Speed: Faster incorporation of individual bases.[1] - Environmentally Friendly: Utilizes aqueous buffers, generating minimal hazardous waste.[1] - High Labeling Efficiency: Can achieve labeling efficiencies of over 90%. | - Higher Initial Cost: Reagents and enzymes can be more expensive, though this is changing.[1][7] - Limited Labeling Positions: Primarily restricted to 3'-end labeling with current common methods.[8] - Potential for Unintended Additions: TdT can sometimes add extra, untemplated nucleotides. | |
| Chemical Synthesis | - Versatility in Labeling: Allows for the incorporation of labels at the 5'-end, 3'-end, and internally with high precision.[8] - Established Technology: A well-understood and widely available method.[1] - Lower Cost for Short Oligos: Generally more cost-effective for standard, short oligonucleotides.[7] | - Length Limitation: Difficult to synthesize oligos longer than ~200 bases due to accumulating errors and decreased yield.[5][6] - Hazardous Waste: Generates significant amounts of toxic organic waste.[1][7] - Lower Purity for Long Oligos: Increased risk of chemical damage (e.g., depurination) with longer synthesis times. |
Experimental Protocols
Below are detailed methodologies for the synthesis of labeled DNA oligomers using both enzymatic and chemical approaches.
Protocol 1: Enzymatic 3'-End Labeling of DNA Oligonucleotides with Biotin using Terminal Deoxynucleotidyl Transferase (TdT)
This protocol describes the addition of a single biotinylated dideoxyuridine triphosphate (biotin-ddUTP) to the 3'-end of a DNA oligonucleotide. The use of a dideoxynucleotide ensures the addition of only a single label.
Materials:
-
DNA Oligonucleotide (100 µM stock)
-
Terminal deoxynucleotidyl Transferase (TdT)
-
5X TdT Reaction Buffer
-
Biotin-11-ddUTP (1 mM stock)
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0
-
Microcentrifuge tubes
-
Therocycler or water bath at 37°C
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents in the order listed:
Reagent Volume Final Concentration Nuclease-free water to 50 µL 5X TdT Reaction Buffer 10 µL 1X DNA Oligonucleotide (100 µM) 1 µL 2 µM Biotin-11-ddUTP (1 mM) 5 µL 100 µM | TdT (20 U/µL) | 1 µL | 0.4 U/µL |
-
Incubation: Mix the reaction gently by pipetting and incubate at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA, pH 8.0.
-
Purification: Purify the biotin-labeled oligonucleotide from unincorporated biotin-ddUTP using a suitable method, such as ethanol precipitation or a size-exclusion spin column.
Protocol 2: Chemical 5'-End Labeling of DNA Oligonucleotides with a Fluorescent Dye using a Phosphoramidite
This protocol outlines the incorporation of a fluorescent dye at the 5'-end of a DNA oligonucleotide during solid-phase synthesis using a dye-labeled phosphoramidite.
Materials:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Standard DNA phosphoramidites (A, C, G, T)
-
Fluorescent dye phosphoramidite (e.g., Fluorescein phosphoramidite)
-
Activator solution (e.g., Tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine solution)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium hydroxide)
-
An automated DNA synthesizer
Procedure (Performed on an automated DNA synthesizer):
-
Initial Deblocking: The dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the first nucleoside on the solid support.
-
Chain Elongation (Standard Cycles): The desired DNA sequence is synthesized by repeating the following four steps for each nucleotide addition: a. Deblocking: Removal of the 5'-DMT group. b. Coupling: The next phosphoramidite in the sequence is activated and coupled to the free 5'-hydroxyl group. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. d. Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Final Coupling with Labeled Phosphoramidite: In the final coupling cycle, the fluorescent dye phosphoramidite is added instead of a standard DNA phosphoramidite. The synthesizer performs the coupling, capping, and oxidation steps as in a standard cycle.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups from the bases and the phosphate backbone are removed by incubation in concentrated ammonium hydroxide.
-
Purification: The labeled oligonucleotide is purified from failure sequences and other impurities, typically by High-Performance Liquid Chromatography (HPLC).
Visualization of Experimental Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate the logical flow of the synthesis methods and a relevant biological application.
Application in Studying Signaling Pathways: NF-κB Translocation
Labeled DNA oligomers are powerful tools for studying protein-DNA interactions, which are central to many signaling pathways. A prominent example is the use of fluorescently labeled oligonucleotides containing the NF-κB consensus binding site to monitor the translocation of the NF-κB transcription factor from the cytoplasm to the nucleus upon cellular stimulation.[10][11]
Conclusion
The choice between enzymatic and chemical synthesis of labeled DNA oligomers is context-dependent. For applications requiring very long, high-purity oligonucleotides, and where environmental impact is a significant concern, enzymatic synthesis is an increasingly attractive option.[1] Conversely, for routine synthesis of shorter oligos and applications demanding versatile label placement (5', 3', and internal), the well-established and cost-effective chemical phosphoramidite method remains a robust choice.[8] As enzymatic synthesis technologies continue to mature and costs decrease, the balance may shift further in their favor, offering researchers powerful new tools for exploring the frontiers of biology and medicine.
References
- 1. ansabio.com [ansabio.com]
- 2. Infographic: Chemical Versus Enzymatic DNA Synthesis | The Scientist Magazine® [thesciencenetwork.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. synbiobeta.com [synbiobeta.com]
- 5. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatic Approaches Promise To Bring DNA Synthesis Back to Labs | Technology Networks [technologynetworks.com]
- 8. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 9. Enzymes for labeling nucleic acids | Internal markers or end labels | QIAGEN [qiagen.com]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅, a non-radioactive, stable isotope-labeled nucleoside.
Stable isotope-labeled compounds, such as 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅, are not radioactive and generally do not require special disposal procedures beyond those for their unlabeled counterparts.[] The primary consideration for disposal is the chemical's inherent hazardous properties. According to available safety data, 2'-Deoxyguanosine and its isotopically labeled forms are not classified as hazardous.
Key Safety and Handling Information
Before disposal, it is crucial to handle the material appropriately to minimize any potential risks.
| Property | Value | Source |
| Molecular Weight | 300.15 g/mol | [2] |
| Chemical Purity | ≥95-98% | [2] |
| Form | Solid | [2] |
| Storage Temperature | -20°C | [2] |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
Spill Response: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.
Step-by-Step Disposal Procedure
The recommended disposal method for 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ is to treat it as a standard, non-hazardous chemical waste. Always adhere to your institution's and local regulations for chemical waste disposal.
-
Collection: Place the waste material, including any contaminated consumables (e.g., weigh boats, pipette tips), into a designated and clearly labeled chemical waste container.
-
Labeling: Ensure the waste container is labeled with the full chemical name: "2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅".
-
Storage: Store the sealed waste container in a designated, secure area for chemical waste pickup.
-
Disposal: Arrange for collection by your institution's licensed chemical waste disposal service.
Note: Do not dispose of this chemical down the drain or in regular trash.
Disposal Workflow
Caption: Disposal workflow for 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅.
References
Essential Safety and Handling Protocols for 2'-Deoxyguanosine-13C10,15N5
For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal of 2'-Deoxyguanosine-13C10,15N5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps ensure safe operational handling and disposal of this isotopically labeled compound.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[1][2] While this compound is not radioactive, it should be handled with care as a chemical substance. The recommended PPE is summarized in the table below.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | ASTM D6978 or equivalent | To prevent skin contact. Double gloving is recommended.[3][4] |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 or European Standard EN166[1][2] | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat | Standard lab coat | To protect skin and clothing from contamination.[5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended if handling as a powder or if aerosol generation is possible[2] | To prevent inhalation of dust particles. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the substance in powdered form.[2]
Safe Handling Practices:
-
Avoid direct contact with the substance. Do not get in eyes, on skin, or on clothing.[1][2]
-
Avoid the formation of dust and aerosols.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
-
Recommended storage temperature is typically -20°C.[6]
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][2]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2]
-
Spills: For minor spills, wear appropriate PPE, sweep up the material, and place it in a suitable container for disposal. Avoid generating dust.[7] For major spills, evacuate the area and follow institutional emergency procedures.[7]
Disposal Plan
As a stable isotope-labeled compound, this compound is not considered radioactive waste.[] Therefore, it should be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Dispose of the compound and any contaminated materials (e.g., gloves, vials) in a designated chemical waste container.
-
Ensure the waste container is properly labeled.
-
Do not dispose of it in the regular trash or down the drain.
Visual Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.
Caption: Standard operating procedure for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. 2′-Deoxyguanosine-13C10,15N5 5′-monophosphate disodium salt solution 100 mM (in 5mM Tris HCl / H2O), ≥98 atom %, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
